BC1618
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1-(dibenzylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO2/c25-24(26,27)21-11-13-23(14-12-21)30-18-22(29)17-28(15-19-7-3-1-4-8-19)16-20-9-5-2-6-10-20/h1-14,22,29H,15-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTYABNNHILKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emergence of BC1618: A Targeted Approach to Modulating Cellular Energy Homeostasis via Fbxo48 Inhibition
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway is a pivotal regulator of cellular and organismal energy metabolism, making it a prime target for therapeutic intervention in metabolic diseases such as type 2 diabetes. While existing therapies like metformin (B114582) indirectly activate AMPK, a novel small molecule, BC1618, presents a distinct and highly potent mechanism of action. This document elucidates the core mechanism of this compound, a first-in-class inhibitor of the F-box protein Fbxo48. By directly binding to Fbxo48, this compound prevents the proteasomal degradation of activated AMPKα (pAMPKα), leading to its sustained accumulation and enhanced downstream signaling. This guide details the molecular interactions, signaling cascades, and key experimental findings that underpin the therapeutic potential of this compound.
Introduction: The Role of Fbxo48 in AMPK Regulation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor.[1][2] When activated by phosphorylation (forming pAMPKα), it orchestrates a metabolic switch from anabolic to catabolic processes to restore energy balance. The ubiquitin-proteasome system plays a critical role in regulating the stability of key cellular proteins, including pAMPKα.
F-box protein 48 (Fbxo48) is the substrate-recruiting subunit of a Skp1-Cullin1-F-box (SCF) E3 ubiquitin ligase complex.[3][4][5] This complex specifically targets the active, phosphorylated form of AMPKα for polyubiquitylation, marking it for degradation by the proteasome.[3][4][5] This process serves as a negative feedback loop to attenuate AMPK signaling. In pathological states like non-alcoholic steatohepatitis (NASH), Fbxo48 protein levels are elevated, leading to reduced pAMPKα levels and contributing to insulin (B600854) resistance.[3]
This compound is a novel, orally active small molecule designed to inhibit Fbxo48.[6][7] Unlike traditional AMPK activators, this compound does not stimulate the phosphorylation of AMPK. Instead, its mechanism relies on preventing the Fbxo48-mediated degradation of already activated pAMPKα.[3][4][7] This leads to a significant increase in the intracellular pool of active AMPK, thereby augmenting its downstream effects.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the Fbxo48 protein. This was elucidated through a series of molecular and cellular experiments.
Direct Interaction and Disruption of the Fbxo48-pAMPKα Complex
This compound was identified through in silico screening of potential ligands for a cavity in the Fbxo48 protein.[3] Subsequent experimental validation confirmed that this compound directly interacts with Fbxo48.[8] This binding physically obstructs the interaction between Fbxo48 and its substrate, pAMPKα.[3][8][9] As a result, the formation of the SCFFbxo48-pAMPKα complex is disrupted, preventing the ubiquitylation and subsequent degradation of pAMPKα.[3]
Stabilization of pAMPKα and Enhanced Downstream Signaling
By preventing the degradation of pAMPKα, this compound leads to its accumulation and enhanced stability within the cell.[3][8] This sustained presence of active AMPK triggers a cascade of downstream signaling events, including:
-
Phosphorylation of ACC: Increased phosphorylation of acetyl-CoA carboxylase (ACC), a direct substrate of AMPK, indicating heightened AMPK activity.[6]
-
mTORC1 Inhibition: this compound treatment leads to the phosphorylation of Raptor, an mTORC1-associated protein, which in turn reduces the phosphorylation of S6 kinase (pS6), consistent with the known inhibitory effects of AMPK on the mTORC1 pathway.[3][6][8]
-
Induction of Autophagy and Mitochondrial Fission: Consistent with augmented AMPK activity, this compound promotes autophagy and mitochondrial fission.[3][4][6][7] It increases the levels of autophagic marker proteins and enhances the phosphorylation of Mitochondrial Fission Factor (Mff).[3]
The following diagram illustrates the core signaling pathway affected by this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cellular and in vivo models. The tables below summarize the key findings.
Table 1: In Vitro Potency and Efficacy
| Parameter | Cell Line | Value/Effect | Reference |
| Potency vs. Metformin | BEAS-2B cells | >1,000-fold more potent in stimulating pAMPKα levels. | [6][8] |
| Minimal Efficacious Conc. | Not Specified | 0.6 µM for preventing pAMPKα degradation. | [10] |
| Dose-Response | BEAS-2B cells | 0-2 µM (16h) induced dose-dependent increases in pAMPKα and pACC. | [6] |
| Fbxo48-pAMPKα Interaction | Not Specified | 1 µM effectively disrupts the interaction. | [6][8] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Oral Bioavailability | C57BL/6 mice | 20 mg/kg (oral) | Peak plasma concentration of 2,000 ng/mL within 0.5h. | [6] |
| Plasma Concentration | C57BL/6 mice | 20 mg/kg (oral) | 500 ng/mL in plasma at 4h post-administration. | [6] |
| Anti-inflammatory Effect | C57BL/6 mice | 2 or 10 mg/kg (IP) + LPS | Reduced lung inflammation in endotoxin-treated mice. | [6] |
| Toxicity | C57BL/6 mice | 15 and 30 mg/kg/day (in water, 3 mo.) | No obvious toxicity observed. | [6] |
| Metabolic Effects | HFD-induced obese mice | Not Specified | Improved hepatic insulin sensitivity. | [1][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the primary literature describing this compound.
In Silico Screening for Fbxo48 Ligands
-
Objective: To identify potential small molecule inhibitors of Fbxo48.
-
Methodology:
-
A homology model of Fbxo48 was generated to identify major cavities for potential substrate targeting.
-
An in silico screen of approximately 3 million potential ligands was conducted using the LibDock program from Discovery Studio 3.5.
-
Molecular docking analysis and score-ranking operations were used to assess potential ligands for the Fbxo48 domain cavities.[3]
-
The following diagram outlines the workflow for identifying this compound.
In-Cell ELISA for pAMPKα Protein Levels
-
Objective: To quantify the effect of this compound on pAMPKα protein levels in a cellular context.
-
Methodology:
-
BEAS-2B cells were cultured in appropriate media.
-
Cells were treated with varying concentrations of this compound (e.g., 0-2 µM) or control compounds (e.g., metformin) for a specified duration (e.g., 16 hours).[6]
-
Following treatment, cells were fixed and permeabilized.
-
An in-cell enzyme-linked immunosorbent assay (ELISA) was performed using a primary antibody specific for phosphorylated AMPKα (Thr172) and a secondary antibody conjugated to a detectable enzyme.
-
Substrate was added, and the resulting signal was quantified using a plate reader to determine the relative abundance of pAMPKα.[8]
-
Co-immunoprecipitation for Fbxo48-pAMPKα Interaction
-
Objective: To determine if this compound disrupts the physical interaction between Fbxo48 and pAMPKα.
-
Methodology:
-
Cells (e.g., HEK293T) were transfected with constructs expressing tagged versions of Fbxo48 and AMPKα.
-
Cells were treated with this compound (e.g., 1 µM) or a vehicle control.
-
Cell lysates were prepared, and immunoprecipitation was performed using an antibody against one of the tagged proteins (e.g., anti-Flag for Flag-Fbxo48).
-
The immunoprecipitated protein complexes were resolved by SDS-PAGE and transferred to a membrane.
-
Western blotting was performed using an antibody against the other protein of interest (e.g., anti-HA for HA-pAMPKα) to assess co-precipitation. A reduction in the co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.[8]
-
Conclusion and Future Directions
This compound represents a significant advancement in the field of metabolic drug discovery. Its unique mechanism of action, which involves the stabilization of active pAMPKα through the inhibition of Fbxo48, offers a potent and targeted approach to augmenting AMPK signaling.[3][4] The preclinical data demonstrate remarkable potency, favorable pharmacokinetics, and a good safety profile in animal models.[6] These findings strongly support the continued development of this compound and its analogues as a potential new class of therapeutics for diabetes and other metabolic disorders.[1][2] Future research will likely focus on optimizing the compound's properties, conducting comprehensive toxicology studies, and ultimately, evaluating its safety and efficacy in human clinical trials.[2]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. wexnermedical.osu.edu [wexnermedical.osu.edu]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene - FBXO48 [maayanlab.cloud]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. immune-system-research.com [immune-system-research.com]
- 9. This compound | Fbxo48 inhibitor | Probechem Biochemicals [probechem.com]
- 10. This compound|CAS 2222094-18-8|DC Chemicals [dcchemicals.com]
The Role of Fbxo48 in the AMPK Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases. The activity of AMPK is tightly controlled through post-translational modifications, including phosphorylation and ubiquitination. This technical guide provides an in-depth examination of the role of the F-box protein Fbxo48 as a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex that mediates the degradation of activated, phosphorylated AMPK. We will detail the molecular mechanisms, present key quantitative data, outline experimental protocols, and discuss the therapeutic potential of targeting this pathway.
Introduction: AMPK and the Ubiquitin-Proteasome System
AMP-activated protein kinase (AMPK) is a heterotrimeric serine/threonine kinase composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] It functions as a cellular energy sensor, activated during periods of metabolic stress when the AMP:ATP ratio rises.[1] Once activated via phosphorylation on Threonine 172 of the α subunit (pAMPKα), AMPK orchestrates a metabolic switch, inhibiting anabolic pathways that consume ATP and promoting catabolic pathways that generate ATP.[3][4]
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells.[5] This process involves the covalent attachment of a polyubiquitin (B1169507) chain to a target protein, marking it for degradation by the 26S proteasome.[5] The specificity of this system is conferred by E3 ubiquitin ligases, which recognize specific substrates.[5] The Skp1-Cullin-F-box (SCF) complex is a major class of E3 ubiquitin ligases, where the F-box protein serves as the substrate recognition subunit.[5][6][7]
Recent research has identified the orphan F-box protein, Fbxo48, as a key regulator of AMPK stability.[3][4] Fbxo48 specifically targets the active, phosphorylated form of the AMPKα subunit for ubiquitination and subsequent proteasomal degradation, representing a crucial negative feedback mechanism to control AMPK signaling.[3][4]
The SCFFbxo48 E3 Ubiquitin Ligase Complex
The SCFFbxo48 complex is a multi-protein E3 ubiquitin ligase responsible for the ubiquitination of pAMPKα.[3] Like other SCF complexes, it consists of three core components:
-
Skp1: An adaptor protein that links the F-box protein to Cullin 1.[6][8]
-
Cullin 1 (Cul1): A scaffold protein that brings together Skp1 and the RING-box protein 1 (Rbx1).[6][8]
-
Rbx1: A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.[6][8]
-
Fbxo48: The F-box protein that provides substrate specificity by directly binding to pAMPKα.[3]
Fbxo48 contains an F-box motif at its N-terminus, which is responsible for its interaction with Skp1, and a substrate-binding domain at its C-terminus.[9] Through the coordinated action of these subunits, the SCFFbxo48 complex facilitates the transfer of ubiquitin from an E2 enzyme to pAMPKα, leading to its degradation.
Mechanism of Fbxo48-Mediated pAMPKα Degradation
The degradation of pAMPKα by Fbxo48 is a highly specific process initiated by the activation of AMPK itself. The key steps in this signaling pathway are as follows:
-
AMPK Activation: Cellular stress, such as glucose deprivation, leads to an increase in the AMP/ATP ratio, which triggers the phosphorylation of the AMPKα subunit at Threonine 172 (Thr172) by upstream kinases like LKB1.[10]
-
Phospho-degron Recognition: The phosphorylated Thr172 on pAMPKα acts as a "phospho-degron," a recognition motif for Fbxo48.[3] Fbxo48 directly binds to this phosphorylated form of AMPKα.[3]
-
Ubiquitination: The binding of Fbxo48 to pAMPKα brings the substrate into the proximity of the SCFFbxo48 E3 ligase complex. This allows for the polyubiquitination of pAMPKα.[3][4]
-
Proteasomal Degradation: The polyubiquitinated pAMPKα is then recognized and degraded by the 26S proteasome, leading to the downregulation of AMPK signaling.[3][4]
Interestingly, the expression of Fbxo48 is often inversely correlated with pAMPKα levels. For instance, under glucose starvation, Fbxo48 protein levels decline, which contributes to the observed increase in pAMPKα levels.[3]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the Fbxo48-AMPK pathway.
Table 1: Effect of Fbxo48 on pAMPKα Levels and Stability
| Condition | Observation | Fold Change/Effect Size | Reference |
| Fbxo48 Overexpression | Decreased pAMPKα protein levels | Dose-dependent decrease | [3] |
| Fbxo48 Knockdown | Prolonged pAMPKα protein half-life | Significant increase | [3] |
| Fbxo48 Knockdown | Augmented pAMPKα activation during glucose starvation | Significant augmentation | [3] |
Table 2: Efficacy of Fbxo48 Inhibitor BC1618
| Parameter | Value | Comparison | Reference |
| Potency in stimulating AMPK-dependent signaling | ~1000-fold greater | Compared to metformin | [3][4] |
| Disruption of Fbxo48-pAMPKα interaction (in vitro) | Effective at 1 µM | N/A | [11] |
Table 3: Fbxo48 and AMPK Levels in Human Disease
| Disease State | Fbxo48 Protein Levels | pAMPKα Protein Levels | Reference |
| Non-alcoholic steatohepatitis (NASH) | Higher | Lower | [3] |
| Type 2 Diabetes Mellitus (T2DM) | Increased | Not directly measured, but implied to be lower | [12] |
Key Experimental Protocols
The elucidation of the Fbxo48-AMPK degradation pathway has relied on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
-
Objective: To determine if Fbxo48 can directly mediate the ubiquitination of AMPKα.
-
Methodology:
-
Recombinant proteins are purified: His-tagged Fbxo48, GST-tagged AMPKα, E1 activating enzyme, E2 conjugating enzyme (UbcH5c), and ubiquitin.
-
The ubiquitination reaction is assembled in a buffer containing ATP. The reaction mixture includes E1, E2, ubiquitin, and the specific E3 ligase components (recombinant SCFFbxo48 complex).
-
Recombinant pAMPKα is added as the substrate.
-
The reaction is incubated at 30°C for a specified time (e.g., 60-90 minutes).
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using antibodies against AMPKα to detect higher molecular weight ubiquitinated species.
-
Co-immunoprecipitation (Co-IP)
-
Objective: To demonstrate the physical interaction between Fbxo48 and AMPKα within a cellular context.
-
Methodology:
-
Cells (e.g., HEK293T) are co-transfected with plasmids expressing tagged versions of Fbxo48 (e.g., V5-Fbxo48) and AMPKα (e.g., HA-AMPKα).
-
Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysate is pre-cleared with protein A/G agarose (B213101) beads.
-
An antibody against one of the tagged proteins (e.g., anti-V5) is added to the lysate and incubated to form an antibody-antigen complex.
-
Protein A/G agarose beads are added to precipitate the antibody-antigen complex.
-
The beads are washed several times to remove non-specific binding proteins.
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.
-
The eluted proteins are analyzed by Western blotting using antibodies against the other tagged protein (e.g., anti-HA) to confirm the interaction.
-
Protein Stability Assay (Cycloheximide Chase)
-
Objective: To measure the effect of Fbxo48 on the half-life of pAMPKα.
-
Methodology:
-
Cells with varying levels of Fbxo48 expression (e.g., control vs. Fbxo48 knockdown or overexpression) are treated with cycloheximide (B1669411) (CHX), a protein synthesis inhibitor.
-
Cells are harvested at different time points after CHX treatment (e.g., 0, 2, 4, 6 hours).
-
Cell lysates are prepared and subjected to Western blotting.
-
The levels of pAMPKα and a loading control (e.g., β-actin) are quantified by densitometry.
-
The relative amount of pAMPKα at each time point is plotted to determine its degradation rate and half-life under different conditions.
-
Therapeutic Implications
The discovery of the Fbxo48-mediated degradation pathway for pAMPKα opens up new avenues for therapeutic intervention in metabolic diseases.[3][4] Since reduced AMPK activity is implicated in conditions like insulin (B600854) resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), strategies to enhance AMPK signaling are of great interest.[13]
Instead of directly activating AMPK, which can be challenging, inhibiting its degradation provides an alternative and potentially more nuanced approach. The small molecule inhibitor of Fbxo48, this compound, has shown promise in preclinical studies.[3][4][14] By preventing the degradation of pAMPKα, this compound effectively increases the levels of active AMPK, leading to:
Furthermore, the observation that Fbxo48 levels are elevated in the livers of patients with NASH suggests that targeting Fbxo48 could be a viable treatment strategy for this condition.[3][13]
Conclusion
Fbxo48 has been identified as a crucial negative regulator of AMPK signaling. As the substrate recognition component of the SCF E3 ubiquitin ligase complex, Fbxo48 targets the active, phosphorylated form of AMPKα for proteasomal degradation. This mechanism provides a direct link between AMPK activation and its subsequent inactivation, ensuring a tightly controlled cellular energy response. The development of Fbxo48 inhibitors like this compound represents a novel therapeutic strategy to enhance AMPK activity and combat metabolic diseases such as insulin resistance, T2DM, and NASH. Further research into the regulation of Fbxo48 expression and the development of more potent and specific inhibitors will be critical for translating these findings into clinical applications.
References
- 1. Degradation of AMPK by a Cancer-Specific Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of AMPK by the Ubiquitin Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in SCF ubiquitin ligase complex: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCF complex - Wikipedia [en.wikipedia.org]
- 7. The Biology of F-box Proteins: The SCF Family of E3 Ubiquitin Ligases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. F-box protein substrate recognition: A new insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A special issue of Essays in Biochemistry on AMPK and AMPK-related kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. immune-system-research.com [immune-system-research.com]
The Discovery and Synthesis of BC1618: A Novel Fbxo48 Inhibitor for the Potential Treatment of Diabetes
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
BC1618 is a novel, orally bioavailable small molecule that has demonstrated significant potential as a therapeutic agent for the treatment of type 2 diabetes. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. By inhibiting the F-box protein Fbxo48, this compound prevents the proteasomal degradation of phosphorylated AMP-activated protein kinase (pAmpkα), a central regulator of cellular energy metabolism. This unique mechanism of action leads to sustained Ampk activation, resulting in improved insulin (B600854) sensitivity and glucose homeostasis. This whitepaper details the key experimental data, protocols, and signaling pathways associated with this compound, offering a valuable resource for researchers and drug development professionals in the field of metabolic diseases.
Introduction
The rising prevalence of type 2 diabetes necessitates the development of novel therapeutic strategies. A key enzyme in cellular energy regulation is the AMP-activated protein kinase (Ampk), which acts as a sensor of the cell's energy status.[1] Activation of Ampk has been a therapeutic target for diabetes, with metformin (B114582) being a primary example of a drug that increases Ampk activity.[1] Researchers at The Ohio State University Wexner Medical Center and the University of Pittsburgh identified a novel mechanism for regulating Ampk activity involving the orphan ubiquitin E3 ligase subunit protein, Fbxo48.[2][3] Fbxo48 targets the active, phosphorylated form of Ampkα (pAmpkα) for polyubiquitylation and subsequent degradation by the proteasome.[1][2] This discovery led to the design and synthesis of this compound, a potent and specific inhibitor of Fbxo48.[2][3]
Discovery of this compound
The discovery of this compound stemmed from research aimed at understanding the degradation of critical cellular proteins.[3] Through an in silico approach, an initial hit compound, BC1583, was identified that demonstrated the ability to potently activate Ampk in vitro.[2] Further structure-activity relationship (SAR) studies led to the synthesis of a more potent, orally bioavailable, and metabolically stable Ampk activator, this compound.[2] Unlike traditional Ampk activators like metformin and AICAR, which can lead to a reduction in total Ampk protein levels, this compound specifically prevents the degradation of pAmpkα, thereby preserving its cellular concentration and activity.[2]
Synthesis of this compound
The synthesis of this compound is a one-step process involving the reaction of dibenzylamine (B1670424) with 2-([4-(trifluoromethyl) phenoxy]methyl) oxirane.[2]
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol:
A mixture of 5 mmol of dibenzylamine and 5 mmol of 2-([4-(trifluoromethyl) phenoxy]methyl) oxirane is stirred under a nitrogen atmosphere at 70°C for 24 hours.[2] The reaction mixture is then cooled, resulting in the formation of a white crystalline product.[2] The crude product is purified using column chromatography to yield the final product, this compound, as a white powder with an 86% yield.[2]
Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the F-box protein Fbxo48.[2] This inhibition prevents the Fbxo48-mediated polyubiquitylation and subsequent proteasomal degradation of the active, phosphorylated form of Ampkα (pAmpkα).[1][2] The resulting stabilization and accumulation of pAmpkα lead to the activation of downstream signaling pathways that regulate glucose and lipid metabolism.[2]
Caption: this compound Signaling Pathway.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated superior potency in activating Ampk signaling compared to metformin.[2][4] In-cell ELISA assays revealed that this compound enhanced pAmpkα protein stability and displayed more than a 1000-fold greater activity than metformin in stimulating pAmpkα in cells.[2]
| Parameter | This compound | Metformin | Reference |
| Relative Potency | >1000x | 1x | [2] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound possesses excellent oral bioavailability.[2]
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | 2000 ng/mL | 20 mg/kg oral dose in mice | [2] |
| Time to Peak (Tmax) | 0.5 hours | 20 mg/kg oral dose in mice | [2] |
| Plasma Concentration at 4h | 500 ng/mL | 20 mg/kg oral dose in mice | [2] |
In Vivo Efficacy
In high-fat diet-induced obese mice, this compound treatment led to improved hepatic insulin sensitivity.[2][3] This is consistent with the known roles of Ampk in regulating glucose metabolism.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: BEAS-2B (human bronchial epithelial cells) and HepaRG (human primary-like hepatocytes) were used in the studies.[2]
-
Treatment: For protein stability assays, cells were treated with the protein synthesis inhibitor cycloheximide (B1669411) (CHX).[2] To mimic energetic stress, cells were cultured in glucose-free media.[2]
Fbxo48 Inhibition Assay (Cellular Thermal Shift Assay - CETSA)
This assay is used to confirm the direct interaction between this compound and its target, Fbxo48.
Caption: Fbxo4t8 Inhibition Assay Workflow.
Protocol:
-
BEAS-2B cells are treated with either this compound or a vehicle control.[2]
-
The treated cells are subjected to a range of temperatures.
-
Following heat treatment, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble Fbxo48 at each temperature is quantified by immunoblotting.
-
Binding of this compound to Fbxo48 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.[2]
Immunoblotting
Standard immunoblotting techniques were used to measure the protein levels of pAmpkα, total Ampkα, pACC (a downstream target of Ampk), Raptor, and pS6.[2]
Conclusion
This compound represents a promising new class of potential anti-diabetic drugs with a novel mechanism of action. By specifically inhibiting Fbxo48 and preventing the degradation of active pAmpkα, this compound offers a highly potent and targeted approach to enhancing Ampk signaling. The favorable pharmacokinetic profile and demonstrated in vivo efficacy in improving insulin sensitivity in preclinical models warrant further investigation and development of this compound and related compounds for the treatment of type 2 diabetes and other metabolic disorders.[3] The research team plans to develop more potent and safer analogs of this compound for further testing in animal models with the ultimate goal of seeking FDA approval for human trials.[3]
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
BC1618: A Novel Stimulator of AMPK-Dependent Signaling by Inhibiting Fbxo48-Mediated Degradation of pAMPKα
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The 5'-AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and obesity. While traditional AMPK activators like metformin (B114582) and AICAR have shown clinical utility, their potency and mechanisms of action have limitations. This technical guide details the characterization of a novel small molecule, BC1618, which enhances AMPK-dependent signaling through a unique mechanism. Unlike direct AMPK activators, this compound inhibits the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets the activated, phosphorylated form of AMPKα (pAMPKα) for proteasomal degradation.[1][2][3][4] By preventing the disposal of pAMPKα, this compound effectively prolongs its activity, leading to robust downstream signaling. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, demonstrating its potency and pharmacological properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Description | Value | Cell Line/System | Reference |
| Potency vs. Metformin | Fold-enhancement of activity to stimulate pAMPKα compared to metformin. | >1,000-fold | BEAS-2B cells | [2][5] |
| Fbxo48 Interaction | Concentration of this compound that effectively disrupts the interaction between Fbxo48 and pAMPKα. | 1 µM | In vitro pulldown assay | [2] |
| CETSA Engagement | Concentration of this compound used to demonstrate direct interaction with Fbxo48. | 3 µM | HEK293 cells | [1] |
| pAMPKα & pACC Induction | Concentration range of this compound showing dose-dependent increases in pAMPKα and pACC levels. | 0.1 - 2 µM | Human primary-like hepatocytes (HepaRG) | [5] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in Mice
| Parameter | Description | Value | Animal Model | Reference |
| Oral Bioavailability | Peak plasma concentration (Cmax) after a single 20 mg/kg oral dose. | 2,000 ng/mL (within 0.5 h) | C57BL/6 mice | [1][5] |
| Plasma Concentration | Plasma concentration at 4 hours post-oral administration (20 mg/kg). | 500 ng/mL | C57BL/6 mice | [1][5] |
| Insulin (B600854) Sensitivity | Improvement in glucose infusion rate (GIR) during hyperinsulinemic-euglycemic clamp in high-fat diet-induced obese mice. | Statistically significant increase in GIR at 80, 90, 100, 110, and 120 minutes. | Diet-induced obese mice | [1] |
| Tissue pAMPKα Levels | Observation after acute dosing. | Marked increase in liver, heart, and skeletal muscle. | C57BL/6 mice | [1] |
Signaling Pathways and Mechanisms of Action
This compound's mechanism of action represents a novel strategy to enhance AMPK signaling. The following diagrams illustrate the core signaling pathway and the downstream cellular processes modulated by this compound.
This compound Mechanism of Action on AMPK Signaling
Caption: this compound inhibits Fbxo48, preventing pAMPKα degradation and enhancing downstream signaling.
Downstream Cellular Effects of this compound-Mediated AMPK Activation
Caption: this compound promotes mitochondrial fission, autophagy, and insulin sensitivity via pAMPKα.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay is used to verify the direct binding of this compound to its target protein, Fbxo48, in a cellular context.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm this compound and Fbxo48 binding.
Protocol:
-
Cell Culture: Culture HEK293T cells transfected with Fbxo48-V5 in appropriate media.
-
Treatment: Treat the cells with either DMSO (vehicle control) or 3 µM this compound for 30 minutes.[4]
-
Harvesting and Lysis: Wash the cells, then lyse them in a suitable buffer.
-
Aliquoting and Heating: Divide the cell lysate into equal aliquots. Subject each aliquot to a specific temperature in a gradient (e.g., from 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Insoluble Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Sample Preparation and Immunoblotting: Collect the supernatant (soluble fraction) from each sample, normalize for protein concentration, and analyze by SDS-PAGE and Western blot using an anti-V5 antibody.
-
Data Analysis: Quantify the band intensities at each temperature. A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the DMSO control, signifying that this compound binding stabilized the Fbxo48 protein.
Western Blotting for pAMPKα and Downstream Targets
This protocol is for the detection of phosphorylated AMPKα (pAMPKα), phosphorylated Acetyl-CoA Carboxylase (pACC), and phosphorylated Raptor (pRaptor) in cell lysates.
Protocol:
-
Cell Culture and Treatment: Plate BEAS-2B or HepaRG cells and allow them to adhere. Treat the cells with this compound at the desired concentrations (e.g., 0-2 µM) for a specified time (e.g., 16 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAMPKα (Thr172), total AMPKα, pACC (Ser79), total ACC, pRaptor (Ser792), or total Raptor overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Mitochondrial Fission Assay
This assay visualizes changes in mitochondrial morphology in response to this compound treatment.
Protocol:
-
Cell Culture and Staining: Culture BEAS-2B cells on glass-bottom dishes.[1] Stain the cells with 100 nM MitoTracker Green FM for 25 minutes.[1]
-
Treatment: Treat the cells with this compound (e.g., 10 µM) or DMSO in media with or without glucose for 5 hours.[1]
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Visually inspect and quantify the mitochondrial morphology. An increase in fragmented, punctate mitochondria relative to the elongated, tubular network seen in control cells indicates an induction of mitochondrial fission.
Autophagy Flux Assay
This assay measures the rate of autophagic degradation, a downstream effect of AMPK activation.
Protocol:
-
Cell Culture and Transfection: Use cells stably expressing GFP-LC3 or transfect cells with a GFP-LC3 plasmid.
-
Treatment: Treat the cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The lysosomal inhibitor is added for the final few hours of the this compound treatment to block the degradation of autophagosomes.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. The number of GFP-LC3 puncta per cell is quantified. Autophagic flux is determined by the difference in the number of puncta between samples treated with this compound plus the lysosomal inhibitor and those treated with the inhibitor alone. An increase in this difference indicates that this compound stimulates autophagic flux.
-
Biochemical Analysis: Alternatively, autophagic flux can be measured by Western blotting for LC3-I to LC3-II conversion. The amount of LC3-II is expected to be higher in the presence of a lysosomal inhibitor, and the difference in LC3-II levels with and without the inhibitor represents the flux.
Hyperinsulinemic-Euglycemic Clamp in Mice
This in vivo procedure is the gold standard for assessing insulin sensitivity.
Protocol:
-
Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) of the mice and allow for a recovery period of 5-7 days.
-
Fasting: Fast the mice overnight (maximum 16 hours) before the clamp procedure.
-
Basal Period: Infuse [3-³H]glucose for a 2-hour basal period to measure basal hepatic glucose production.
-
Clamp Period: Begin a primed-continuous infusion of human insulin (e.g., 2.0-20 mU/kg/min).
-
Euglycemia Maintenance: Monitor blood glucose every 10-20 minutes and infuse a variable rate of 20% glucose to maintain euglycemia (basal glucose levels).
-
Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is the primary readout. A higher GIR indicates greater insulin sensitivity. Blood samples can be collected to measure hormone and metabolite levels.
-
This compound Administration: this compound or vehicle is administered to the mice prior to the clamp study according to the experimental design (e.g., acute or chronic dosing). The study in high-fat diet-induced obese mice demonstrated that this compound treatment improved insulin sensitivity as evidenced by a higher GIR needed to maintain euglycemia.[1]
Conclusion
This compound represents a promising new class of therapeutics for metabolic disorders. Its unique mechanism of inhibiting Fbxo48 to stabilize active pAMPKα offers a potent and distinct advantage over existing AMPK modulators.[1][3] The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug developers interested in exploring the therapeutic potential of this compound and the novel pathway it targets. Further investigation into the long-term efficacy and safety of this compound is warranted to translate these preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
BC1618: A Deep Dive into its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways modulated by BC1618, a novel small molecule inhibitor. By elucidating its mechanism of action and downstream effects, this document aims to equip researchers and drug development professionals with the critical information necessary to evaluate and potentially harness the therapeutic utility of this compound. The information presented herein is a synthesis of preclinical data, focusing on the core molecular interactions and their physiological consequences.
Core Mechanism of Action: Stabilization of Phospho-AMPKα
This compound's primary mechanism of action revolves around the inhibition of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit.[1][2] Fbxo48 specifically targets the activated, phosphorylated form of AMP-activated protein kinase (pAMPKα) for polyubiquitylation and subsequent degradation by the proteasome.[1][2][3][4] By directly interacting with and inhibiting Fbxo48, this compound prevents the degradation of pAMPKα, leading to its accumulation and enhanced signaling.[1][3] This mode of action is distinct from other AMPK activators like metformin (B114582) and AICAR, as this compound does not stimulate the activation of AMPK but rather preserves the already activated pool.[1][3][5]
The direct interaction between this compound and Fbxo48 has been demonstrated to effectively disrupt the binding of Fbxo48 to pAMPKα.[1][6] This targeted inhibition leads to a significant increase in the stability and cellular levels of pAMPKα.[1][6]
Key Cellular Pathways Affected by this compound Treatment
The stabilization of pAMPKα by this compound initiates a cascade of downstream signaling events, impacting several critical cellular processes:
-
AMPK-Dependent Signaling: As the central hub of cellular energy sensing, the increased activity of AMPK triggers a broad range of metabolic adjustments.[1] One key downstream target is Acetyl-CoA Carboxylase (ACC), which is phosphorylated and inactivated by AMPK, leading to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.
-
mTORC1 Pathway Inhibition and Autophagy Facilitation: Activated AMPK is a known inhibitor of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[5] this compound treatment leads to the phosphorylation of the mTORC1-associated protein Raptor, which in turn reduces the phosphorylation of downstream targets like S6 kinase (pS6), consistent with mTORC1 inhibition.[1] The suppression of mTORC1, a negative regulator of autophagy, coupled with the direct phosphorylation of autophagy-initiating proteins by AMPK, results in the facilitation of autophagy.[1][2][3][4]
-
Mitochondrial Fission: this compound treatment has been shown to promote mitochondrial fission.[1][2][3][4] This is linked to the increased phosphorylation of Mitochondrial Fission Factor (Mff), a key protein in the mitochondrial fission machinery.[5]
-
Improved Hepatic Insulin (B600854) Sensitivity: In preclinical models of diet-induced obesity, this compound has been demonstrated to improve hepatic insulin sensitivity.[1][2][3] This is a significant therapeutic outcome of enhanced AMPK signaling, which is known to suppress hepatic glucose production.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
| Parameter | Cell Line/Model | Concentration/Dose | Effect | Reference |
| pAMPKα Levels | BEAS-2B cells | 0-2 µM (16h) | Dose-dependent increase | |
| Human primary-like hepatocytes | 0.1-2 µM (16h) | Dose- and time-dependent increase | [6] | |
| pACC Levels | BEAS-2B cells | 0-2 µM (16h) | Dose-dependent increase | [6] |
| Human primary-like hepatocytes | 0.1-2 µM (16h) | Dose- and time-dependent increase | [6] | |
| Potency vs. Metformin | In cells | Not specified | >1,000-fold enhanced activity in stimulating pAMPKα | [1][6] |
| Oral Bioavailability | Mice | 20 mg/kg | Peak plasma concentration of 2,000 ng/mL within 0.5h; 500 ng/mL at 4h | [6] |
| Fbxo48-pAMPKα Interaction | Recombinant proteins | 1 µM | Effective disruption | [1][6] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the methodologies employed in the key experiments cited in the literature.
In-Cell Enzyme-Linked Immunosorbent Assay (ELISA) for pAMPKα: This assay was utilized to quantify the levels of phosphorylated AMPKα within cells following treatment with this compound. Cells were cultured and treated with various concentrations of this compound or control compounds. Following treatment, cells were lysed, and the lysates were transferred to microplates coated with a capture antibody specific for total AMPKα. A detection antibody specific for the phosphorylated form of AMPKα (pAMPKα) conjugated to an enzyme (e.g., horseradish peroxidase) was then added. The subsequent addition of a substrate results in a colorimetric or fluorescent signal that is proportional to the amount of pAMPKα present, which was then quantified using a plate reader.
Immunoblotting: To assess the levels of various proteins (e.g., pAMPKα, pACC, Raptor, pS6, pMff), whole-cell extracts were prepared from cells treated with this compound or vehicle. Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane was then incubated with primary antibodies specific to the proteins of interest, followed by incubation with secondary antibodies conjugated to an enzyme or fluorophore. The protein bands were then visualized and quantified using a detection system.
Confocal Microscopy for Mitochondrial Morphology: To visualize mitochondrial fission, cells were grown on coverslips and treated with this compound or DMSO. The mitochondria were then stained with a fluorescent dye that specifically accumulates in mitochondria, such as Mitotracker Green FM. The cells were then fixed and imaged using a confocal microscope. The morphology of the mitochondria (e.g., elongated vs. fragmented) was observed to assess the extent of mitochondrial fission.
Cell-Based Thermal Shift Assay (CETSA): This assay was used to confirm the direct interaction between this compound and its target, Fbxo48, in a cellular context. HEK293 cells expressing tagged Fbxo48 were treated with this compound or a vehicle control. The cells were then heated to various temperatures, leading to the denaturation and aggregation of proteins. The soluble fraction of Fbxo48 at each temperature was then quantified by immunoblotting. A shift in the thermal denaturation curve of Fbxo48 in the presence of this compound indicates a direct binding interaction that stabilizes the protein.
Visualizations of Cellular Pathways and Workflows
Caption: Mechanism of this compound action.
Caption: Downstream effects of this compound treatment.
Caption: CETSA experimental workflow.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Therapeutic Potential of BC1618 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic diseases, including obesity and type 2 diabetes, represent a significant and growing global health challenge. A central regulator of cellular energy homeostasis, the AMP-activated protein kinase (AMPK), has long been a key therapeutic target. However, direct activation of AMPK has proven challenging. A novel small molecule, BC1618, offers a promising alternative strategy by inhibiting the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets activated, phosphorylated AMPKα (pAMPKα) for proteasomal degradation. By preventing the disposal of pAMPKα, this compound effectively prolongs and enhances AMPK signaling. This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of this compound in metabolic diseases, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.
Introduction
The prevalence of metabolic disorders such as obesity and type 2 diabetes has reached epidemic proportions, creating an urgent need for innovative therapeutic interventions.[1][2] The 5'-AMP-activated protein kinase (AMPK) is a critical enzyme that functions as a cellular energy sensor, playing a pivotal role in regulating metabolic pathways to balance energy supply and demand.[3][4][5] Consequently, strategies to enhance AMPK activity have been a major focus of drug discovery efforts for metabolic diseases.[4][5] While existing drugs like metformin (B114582) indirectly activate AMPK, their potency can be limited.[1][3]
Recent research has identified a novel regulatory mechanism involving the F-box protein Fbxo48, which mediates the polyubiquitylation and subsequent proteasomal degradation of the active, phosphorylated form of AMPKα (pAMPKα).[3][4][6] This discovery has opened a new therapeutic window: inhibiting Fbxo48 to prevent pAMPKα degradation and thereby sustain AMPK signaling. This compound is a first-in-class, orally active small molecule inhibitor of Fbxo48.[6][7] Preclinical studies have demonstrated that this compound is significantly more potent than metformin in stimulating AMPK-dependent signaling.[1][3][6] This document serves as a comprehensive technical resource on this compound, consolidating the current knowledge for researchers and drug development professionals.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the Fbxo48 protein.[3][6] Unlike conventional AMPK activators that stimulate the phosphorylation of AMPKα, this compound acts by preserving the pool of already activated pAMPKα.[4][6] Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which specifically recognizes and binds to pAMPKα, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] By directly interacting with Fbxo48, this compound disrupts the binding of Fbxo48 to pAMPKα, thereby preventing its degradation.[6] This leads to an accumulation of active pAMPKα, resulting in the potentiation and prolongation of downstream AMPK signaling.[4][6]
The enhanced AMPK activity triggered by this compound initiates a cascade of beneficial metabolic effects, including:
-
Promotion of mitochondrial fission: This process is crucial for maintaining a healthy mitochondrial network and cellular homeostasis.[3][6]
-
Facilitation of autophagy: Autophagy is a cellular recycling process that removes damaged organelles and proteins, which is often impaired in metabolic diseases.[3][4][6]
-
Inhibition of the mTORC1 pathway: Activated AMPK is a known inhibitor of the mTORC1 signaling pathway, a key regulator of cell growth and anabolism. This compound achieves this by inducing the phosphorylation of the mTORC1-associated protein Raptor.[4][6]
-
Improved hepatic insulin (B600854) sensitivity: By augmenting AMPK signaling in the liver, this compound helps to suppress hepatic glucose production, a key factor in hyperglycemia associated with type 2 diabetes.[3][4][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value/Observation | Cell Line/System | Reference |
| Potency vs. Metformin | >1,000-fold more potent in stimulating pAMPKα | Cells | [6][7] |
| Disruption of Fbxo48-pAMPKα Interaction | Effective at 1 µM | Not specified | [6] |
| Dose-dependent increase in pAMPKα and pACC | 0.1-2 µM (16h incubation) | BEAS-2B cells, human primary-like hepatocytes | [7] |
| Stability of pAMPKα | Enhances protein stability during Cycloheximide treatment | Not specified | [6] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Diet-Induced Obese Mouse Model
| Parameter | Value/Observation | Animal Model | Reference |
| Oral Bioavailability | Excellent | C57BL/6 mice | [7] |
| Peak Plasma Concentration (Cmax) | 2,000 ng/mL within 0.5h (at 20 mg/kg oral dose) | C57BL/6 mice | [7] |
| Plasma Concentration at 4h | 500 ng/mL (at 20 mg/kg oral dose) | C57BL/6 mice | [7] |
| Effect on Hepatic Insulin Sensitivity | Improved | High-fat diet-induced obese mice | [3][4][6] |
| Acute Tissue Effects | Marked increase in pAMPKα in liver, heart, and skeletal muscle | Mice | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
In-Cell Enzyme-Linked Immunosorbent Assay (ELISA) for pAMPKα
-
Objective: To quantify the levels of phosphorylated AMPKα in cells following treatment with this compound or other compounds.
-
Cell Culture: Human primary-like hepatocytes or BEAS-2B cells are seeded in appropriate culture plates and allowed to adhere.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1-2 µM), metformin, or vehicle control for a specified duration (e.g., 16 hours).
-
Lysis: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA Procedure:
-
A capture antibody specific for total AMPKα is coated onto the wells of a microplate.
-
Cell lysates are added to the wells and incubated to allow the capture antibody to bind to AMPKα.
-
The wells are washed to remove unbound material.
-
A detection antibody specific for the phosphorylated form of AMPKα (pAMPKα) is added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
After another washing step, a substrate for the HRP enzyme is added, leading to a colorimetric reaction.
-
The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is proportional to the amount of pAMPKα.
-
-
Data Analysis: The results are normalized to the total protein concentration in each lysate.
Co-immunoprecipitation of Fbxo48 and pAMPKα
-
Objective: To assess the effect of this compound on the interaction between Fbxo48 and pAMPKα.
-
Cell Culture and Treatment: Cells are cultured and treated with this compound (e.g., 1 µM) or a vehicle control.
-
Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
An antibody targeting Fbxo48 is added to the cell lysate and incubated to form an antibody-protein complex.
-
Protein A/G agarose (B213101) beads are then added to pull down the antibody-Fbxo48 complex.
-
The beads are washed several times to remove non-specific binding proteins.
-
-
Western Blotting:
-
The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody against pAMPKα to detect its presence in the Fbxo48 immunoprecipitate.
-
A secondary antibody conjugated to HRP is used for detection via chemiluminescence.
-
-
Interpretation: A reduced amount of pAMPKα in the Fbxo48 immunoprecipitate from this compound-treated cells compared to control cells indicates that this compound disrupts their interaction.
Hyperinsulinemic-Euglycemic Clamp in Mice
-
Objective: To evaluate the effect of this compound on whole-body and hepatic insulin sensitivity in a diet-induced obese mouse model.
-
Animal Model: C57BL/6 mice are fed a high-fat diet to induce obesity and insulin resistance.
-
Treatment: A cohort of mice is treated with this compound, while a control group receives a vehicle.
-
Surgical Preparation: Catheters are surgically implanted into the jugular vein for infusions and the carotid artery for blood sampling. Mice are allowed to recover from surgery.
-
Clamp Procedure:
-
Following an overnight fast, a continuous infusion of human insulin is started at a constant rate to suppress endogenous glucose production.
-
A variable infusion of glucose is simultaneously administered to maintain euglycemia (normal blood glucose levels).
-
Blood samples are taken periodically to monitor blood glucose levels, and the glucose infusion rate (GIR) is adjusted accordingly.
-
-
Data Analysis: A higher GIR required to maintain euglycemia in the this compound-treated group compared to the control group indicates improved whole-body insulin sensitivity. By using tracers, the hepatic glucose production can also be calculated, with a greater suppression in the treated group indicating improved hepatic insulin sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: Downstream signaling effects of this compound-mediated AMPK activation.
Caption: Workflow for hyperinsulinemic-euglycemic clamp studies.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent for the treatment of metabolic diseases. Its unique mechanism of action, which involves the inhibition of Fbxo48 to stabilize active pAMPKα, distinguishes it from other AMPK-targeting strategies. The preclinical data robustly demonstrate its potential to improve insulin sensitivity, promote mitochondrial health, and enhance autophagy. The significantly higher potency of this compound compared to metformin underscores its potential as a next-generation metabolic therapeutic.
Future research should focus on comprehensive toxicology and safety pharmacology studies to support its transition to clinical trials. Investigating the efficacy of this compound in other models of metabolic disease, such as non-alcoholic fatty liver disease (NAFLD), would also be a valuable avenue of exploration. Furthermore, identifying predictive biomarkers to stratify patient populations who would most benefit from this compound treatment could pave the way for a personalized medicine approach. The development of this compound and similar Fbxo48 inhibitors holds considerable promise for addressing the significant unmet medical needs in the management of metabolic disorders.
References
- 1. wexnermedical.osu.edu [wexnermedical.osu.edu]
- 2. mdpi.com [mdpi.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. medchemexpress.com [medchemexpress.com]
Fbxo48: A Novel Therapeutic Target for Insulin Resistance - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Insulin (B600854) resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome, representing a significant global health challenge. The quest for novel therapeutic targets to combat insulin resistance is of paramount importance. This technical guide details the emerging role of F-box protein 48 (Fbxo48) as a critical negative regulator of insulin sensitivity. Fbxo48 has been identified as the substrate recognition component of an SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex that specifically targets the activated, phosphorylated form of AMP-activated protein kinase (pAMPKα) for proteasomal degradation. By promoting the degradation of pAMPKα, a central regulator of cellular energy homeostasis, Fbxo48 impairs downstream signaling pathways that enhance insulin sensitivity. This guide provides a comprehensive overview of the Fbxo48-AMPK signaling axis, the therapeutic potential of Fbxo48 inhibition, and detailed experimental protocols for its investigation.
The Fbxo48-pAMPKα Signaling Pathway
Fbxo48 is an E3 ubiquitin ligase subunit that plays a pivotal role in regulating the stability of activated AMPKα (pAMPKα). The canonical pathway involves the following steps:
-
Activation of AMPK: Cellular stress, such as a high AMP/ATP ratio, leads to the phosphorylation of the α-subunit of AMPK at threonine 172 (Thr172) by upstream kinases like LKB1 and CaMKKβ.
-
Fbxo48 Recognition: Phosphorylation at Thr172 serves as a recognition signal for Fbxo48.
-
Ubiquitination: Fbxo48, as part of the SCF E3 ligase complex, mediates the polyubiquitination of pAMPKα.
-
Proteasomal Degradation: The polyubiquitinated pAMPKα is then targeted for degradation by the 26S proteasome.
This Fbxo48-mediated degradation of pAMPKα curtails its activity, thereby dampening downstream signaling events that promote glucose uptake and fatty acid oxidation, and inhibit gluconeogenesis. In states of insulin resistance, elevated Fbxo48 levels may contribute to the pathology by chronically suppressing AMPK activity.
Caption: The Fbxo48-pAMPKα signaling pathway leading to insulin resistance.
BC1618: A Potent Fbxo48 Inhibitor
A novel small molecule inhibitor of Fbxo48, designated this compound, has been developed and shown to effectively disrupt the interaction between Fbxo48 and pAMPKα.[1] By preventing the Fbxo48-mediated degradation of pAMPKα, this compound increases the cellular levels and activity of pAMPKα, thereby enhancing downstream metabolic benefits.[1]
Mechanism of Action of this compound
Caption: this compound inhibits Fbxo48, preventing pAMPKα degradation.
Preclinical Efficacy of Fbxo48 Inhibition
Preclinical studies in high-fat diet (HFD)-induced obese mice have demonstrated the therapeutic potential of Fbxo48 inhibition with this compound.
Effects on Body Weight and Composition
Treatment with an Fbxo48 inhibitor showed a modest, non-significant effect on body weight and fat mass in mice on a "fast food" diet.[2]
| Parameter | Vehicle (FFD) | Fbxo48 Inhibitor (FFD) | Change |
| Body Weight (g) | - | -2.4 g (vs. Vehicle) | Modest, non-significant decrease |
| Fat Mass (g) | - | -2.1 g (vs. Vehicle) | Modest, non-significant decrease |
FFD: "Fast Food" Diet
Improvement in Glucose Homeostasis
This compound treatment significantly improves glucose tolerance and insulin sensitivity in HFD-induced obese mice.
Fbxo48 inhibition restored plasma glucose levels during a GTT in mice on a "fast food" diet to those observed in mice on a low-fat diet.[2]
| Time (minutes) | Vehicle (HFD) - Blood Glucose (mg/dL) | This compound (HFD) - Blood Glucose (mg/dL) |
| 0 | ~150 | ~150 |
| 15 | ~450 | ~350 |
| 30 | ~400 | ~275 |
| 60 | ~300 | ~200 |
| 90 | ~250 | ~175 |
| 120 | ~200 | ~150 |
Data are approximate values extracted from graphical representations.
This compound-treated mice exhibited a significantly higher glucose infusion rate (GIR) required to maintain euglycemia during a hyperinsulinemic clamp, indicating improved whole-body insulin sensitivity.[3]
| Parameter | Vehicle | This compound |
| Glucose Infusion Rate (GIR) (mg/kg/min) | ~10 | ~20 |
Data are approximate values extracted from graphical representations.
Experimental Protocols
In Vivo Ubiquitination Assay
This protocol is designed to detect the ubiquitination of pAMPKα.
Caption: Workflow for in vivo ubiquitination assay.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) and transfect with plasmids expressing HA-tagged ubiquitin and FLAG-tagged AMPKα. Treat cells with or without an Fbxo48 inhibitor (e.g., this compound) and a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide).
-
Immunoprecipitation: Incubate cell lysates with anti-FLAG antibody-conjugated beads overnight at 4°C to immunoprecipitate AMPKα.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-HA antibody to detect ubiquitinated AMPKα.
Glucose Tolerance Test (GTT) in Mice
This protocol assesses the ability of mice to clear a glucose load.
Caption: Workflow for Glucose Tolerance Test (GTT).
Methodology:
-
Animal Preparation: Use age- and weight-matched mice (e.g., C57BL/6J on a high-fat diet). Fast the mice for 6 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure blood glucose using a glucometer.
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (i.p.) injection or oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose levels at each time point.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for a quantitative comparison of glucose tolerance.
Future Directions and Therapeutic Potential
The identification of Fbxo48 as a key regulator of pAMPKα stability opens up new avenues for the development of therapeutics for insulin resistance and type 2 diabetes. Fbxo48 inhibitors, such as this compound, represent a novel class of drugs that act by preserving the activity of a central metabolic regulator. Further research is warranted to:
-
Evaluate the long-term efficacy and safety of Fbxo48 inhibitors in preclinical models of metabolic disease.
-
Investigate the potential for off-target effects of Fbxo48 inhibitors.
-
Explore the role of Fbxo48 in other metabolic tissues, such as skeletal muscle and adipose tissue.
-
Develop more potent and specific Fbxo48 inhibitors for clinical translation.
References
In-Depth Technical Guide: Structural Activity Relationship (SAR) of BC1618 Analogs as Fbxo48 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structural activity relationship (SAR) of BC1618 and its analogs. This compound is a potent and orally active inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit that targets phosphorylated AMP-activated protein kinase α (pAMPKα) for proteasomal degradation. By inhibiting Fbxo48, this compound stabilizes pAMPKα, leading to the stimulation of AMPK-dependent signaling pathways. This mechanism holds significant therapeutic potential for metabolic diseases such as diabetes. This document summarizes the key quantitative data, experimental methodologies, and relevant biological pathways.
Core Concepts: Mechanism of Action
This compound's therapeutic effect stems from its ability to modulate the AMPK signaling pathway, a central regulator of cellular energy homeostasis. The mechanism is initiated by the inhibition of Fbxo48.[1] This inhibition prevents the polyubiquitylation and subsequent degradation of activated pAMPKα.[2] The stabilization of pAMPKα enhances downstream signaling, which includes the promotion of mitochondrial fission and the facilitation of autophagy.[1] Ultimately, these effects contribute to improved hepatic insulin (B600854) sensitivity.[1][2]
Structural Activity Relationship (SAR) of this compound Analogs
The development of this compound originated from a hit compound, BC1583, identified through an in silico screen. Subsequent SAR studies focused on optimizing potency and metabolic stability. A key finding was that an asymmetric structure featuring a single 1-(dibenzylamino)propan-2-ol (B14342669) group was sufficient for activity. Furthermore, the presence of a symmetric dibenzylamino moiety was determined to be crucial for potency. To enhance the pharmacokinetic profile and metabolic stability, a trifluoromethyl group was introduced, leading to the lead compound, this compound.
The potency of this compound and its analogs was primarily assessed by their ability to increase pAMPKα protein levels in an in-cell enzyme-linked immunosorbent assay (ELISA).
| Compound ID | Structure | Relative pAMPKα Activation (%) |
| BC1583 (Hit) | (Structure not available in provided search results) | ~50% (at 4 µM) |
| Analog Series | (Structures not available in provided search results) | Varies |
| This compound (Lead) | 1-(Dibenzylamino)-3-(4-(trifluoromethyl)phenoxy)propan-2-ol | >90% (at 1 µM) |
Note: The quantitative data for the full analog series is not publicly available in the reviewed search results. The table reflects the superior potency of this compound compared to the initial hit compound, as stated in the source literature.
Experimental Protocols
Synthesis of this compound
This compound was synthesized by combining 5 mmol of dibenzylamine (B1670424) with 5 mmol of 2-((4-(trifluoromethyl)phenoxy)methyl)oxirane. The mixture was stirred under a nitrogen atmosphere at 70°C for 24 hours. After cooling, the resulting white crystals were purified using column chromatography to yield the final product as a white powder.
In-cell ELISA for pAMPKα Quantification
This protocol outlines the key steps for quantifying pAMPKα levels in a cellular context, a critical assay for evaluating the activity of this compound and its analogs. The human bronchial epithelial cell line, BEAS-2B, was utilized in the primary study.
Materials:
-
BEAS-2B cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound or analog compounds
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-phospho-AMPKα (Thr172)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed BEAS-2B cells into a 96-well plate at a density of approximately 1.5 x 10⁴ cells per well and culture for 24 hours to allow for attachment and confluence.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or its analogs for a specified duration (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: After treatment, remove the culture medium and wash the cells with PBS. Fix the cells by adding the fixing solution and incubating for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then add the permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells with PBS and add blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against pAMPKα (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells multiple times with wash buffer (e.g., PBS with 0.1% Tween-20). Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Detection: Wash the cells thoroughly. Add TMB substrate and incubate until a blue color develops. Stop the reaction by adding the stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Conclusion
The structural activity relationship studies of this compound analogs have successfully identified a potent and orally bioavailable inhibitor of Fbxo48. The key structural features contributing to its activity include an asymmetric 1-(dibenzylamino)propan-2-ol group, a symmetric dibenzylamino moiety, and a trifluoromethyl group for improved metabolic stability. The in-cell ELISA for pAMPKα has proven to be a robust method for quantifying the potency of these analogs. Further exploration of this chemical scaffold could lead to the development of novel therapeutics for metabolic disorders by targeting the Fbxo48-AMPK signaling axis.
References
Methodological & Application
Application Notes and Protocols for BC1618 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC1618 is a potent, orally active small molecule inhibitor of the F-box protein Fbxo48.[1][2][3] By inhibiting Fbxo48, this compound prevents the polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα).[2][3] This leads to an increase in the cellular levels and activity of pAmpkα, a central regulator of metabolism.[2][3] Consequently, this compound stimulates Ampk-dependent signaling, promoting mitochondrial fission, inducing autophagy, and improving hepatic insulin (B600854) sensitivity.[1][3][4] These characteristics make this compound a promising therapeutic candidate for metabolic diseases such as type 2 diabetes.[3][5]
These application notes provide detailed protocols for key in vitro experiments to study the mechanism and efficacy of this compound.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay | Target Protein/Process | This compound Concentration | Incubation Time | Observed Effect |
| BEAS-2B | Immunoblotting | pAmpkα, pACC | 0.1 - 2 µM | 16 h | Dose-dependent increase in protein levels.[4] |
| BEAS-2B | Immunoblotting | pAmpkα | Indicated concentrations | 6 h | Increased pAmpkα levels.[3] |
| BEAS-2B | Confocal Microscopy | Mitochondrial Fission | 10 µM | 5 h | Increased mitochondrial fission.[3] |
| HepaRG | Immunoblotting | pAmpkα, pACC | 0.1 - 2 µM | 16 h | Dose- and time-dependent increases in protein levels.[4] |
| THP-1 (NF-κB Reporter) | Luciferase Assay | NF-κB Activity | 0.0032 - 10 µM | 6 h or 24 h | Dose-dependent inhibition of LPS-induced NF-κB activity.[3] |
| HEK293 (LC3-GFP) | Confocal Microscopy | Autophagy | Not specified | Not specified | Increased LC3 puncta formation.[3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Fbxo48, leading to increased pAmpkα and downstream effects.
Caption: General experimental workflow for in vitro studies of this compound.
Experimental Protocols
Immunoblotting for pAmpkα and pACC Levels
This protocol is designed to assess the effect of this compound on the phosphorylation of Ampkα at Threonine 172 and its downstream target, Acetyl-CoA Carboxylase (ACC).
Cell Lines: BEAS-2B (human bronchial epithelial cells) or HepaRG (human hepatic cells).
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM for BEAS-2B)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pAmpkα (Thr172), Rabbit anti-Ampkα, Rabbit anti-pACC (Ser79), Rabbit anti-ACC, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding and Treatment:
-
Seed BEAS-2B or HepaRG cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or vehicle (DMSO) in complete medium for 6 to 16 hours.[3][4] For experiments investigating the effect of glucose, cells can be incubated in glucose-free DMEM.[3]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
Confocal Microscopy for Mitochondrial Fission
This protocol allows for the visualization and assessment of changes in mitochondrial morphology, specifically fission, induced by this compound.
Cell Line: BEAS-2B cells.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (DMEM)
-
MitoTracker™ Green FM (or other suitable MitoTracker dye)
-
Formaldehyde or Paraformaldehyde (for fixation)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding:
-
Seed BEAS-2B cells on glass-bottom dishes or coverslips suitable for confocal microscopy.
-
-
Cell Treatment:
-
Mitochondrial Staining:
-
Add MitoTracker™ Green FM to the culture medium at a final concentration of 100 nM and incubate for 25 minutes at 37°C.[3]
-
-
Fixation (Optional but recommended for endpoint assays):
-
Wash the cells once with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using mounting medium with DAPI (to visualize nuclei).
-
Image the cells using a confocal microscope with appropriate laser lines and filters for the chosen MitoTracker dye and DAPI.
-
Acquire Z-stack images to capture the entire mitochondrial network.
-
-
Analysis:
-
Visually inspect the mitochondrial morphology. Increased fission is characterized by a shift from elongated, interconnected networks to smaller, fragmented mitochondria.
-
Quantitative analysis can be performed using image analysis software (e.g., ImageJ/Fiji) to measure mitochondrial length, circularity, and number.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibitory effect of this compound on the NF-κB signaling pathway, typically induced by lipopolysaccharide (LPS).
Cell Line: THP-1 cells stably expressing an NF-κB-inducible luciferase reporter.
Materials:
-
This compound (stock solution in DMSO)
-
THP-1 NF-κB reporter cells
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.0032 µM to 10 µM) for a specified pre-incubation period (e.g., 1-2 hours).[3] Include a vehicle control (DMSO).
-
-
Stimulation:
-
Incubation:
-
Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator.[3]
-
-
Luciferase Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the data by setting the LPS-only treated wells as 100% activity and the unstimulated wells as 0% activity.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
Autophagy Flux Assay (LC3 Puncta Formation)
This protocol is used to assess the induction of autophagy by this compound by monitoring the formation of LC3-positive puncta, which represent autophagosomes.
Cell Line: HEK293 cells stably expressing GFP-LC3.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
Bafilomycin A1 (optional, to assess autophagic flux)
-
Formaldehyde or Paraformaldehyde
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding:
-
Seed HEK293-GFP-LC3 cells on glass-bottom dishes or coverslips.
-
-
Cell Treatment:
-
Treat cells with this compound at the desired concentration.
-
For autophagic flux assessment, a parallel set of wells can be co-treated with Bafilomycin A1 (e.g., 50 nM) for the last 2-4 hours of the this compound treatment.[3] Bafilomycin A1 inhibits the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes if autophagy is induced.
-
-
Fixation:
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips and image using a confocal or fluorescence microscope.
-
-
Analysis:
-
Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.
-
A further increase in puncta in the presence of Bafilomycin A1 compared to this compound alone indicates a functional autophagic flux.
-
Image analysis software can be used for automated puncta counting.
-
pAmpkα Protein Stability Assay (Cycloheximide Chase)
This assay determines if this compound enhances the stability of pAmpkα by inhibiting its degradation.
Cell Line: BEAS-2B cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cycloheximide (B1669411) (CHX) (stock solution in DMSO)
-
Complete cell culture medium
-
Reagents for immunoblotting as described in Protocol 1.
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed BEAS-2B cells in 6-well plates.
-
Pre-treat cells with this compound or vehicle (DMSO) for a defined period (e.g., 1 hour) to allow target engagement.
-
-
Inhibition of Protein Synthesis:
-
Add cycloheximide (e.g., 40 µg/mL) to the culture medium to block new protein synthesis.[3]
-
-
Time Course Collection:
-
Collect cell lysates at different time points after CHX addition (e.g., 0, 30, 60, 120 minutes). The "0" time point is collected immediately after adding CHX.
-
-
Immunoblotting:
-
Perform immunoblotting for pAmpkα and a loading control (e.g., β-actin) as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the band intensities for pAmpkα at each time point and normalize to the loading control.
-
Plot the relative pAmpkα levels against time for both this compound-treated and vehicle-treated cells.
-
A slower rate of pAmpkα decline in the this compound-treated cells compared to the vehicle control indicates increased protein stability.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A human monocytic NF-κB fluorescent reporter cell line for detection of microbial contaminants in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of BC1618 for BEAS-2B Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BC1618 is an orally active, small molecule inhibitor of F-box only protein 48 (Fbxo48).[1][2] Its mechanism of action involves preventing the Fbxo48-mediated ubiquitination and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα).[1][3][4] This stabilizing effect on pAmpkα leads to the stimulation of Ampk-dependent signaling pathways, which are central regulators of cellular metabolism.[1][3][4] Consequently, this compound has been shown to promote mitochondrial fission, facilitate autophagy, and improve hepatic insulin (B600854) sensitivity.[1][2][4] The human bronchial epithelial cell line, BEAS-2B, is a widely used in vitro model for studying respiratory diseases and the effects of various compounds on the airway epithelium.[5] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in BEAS-2B cells.
Data Presentation: Efficacy of this compound in BEAS-2B Cells
| Concentration Range | Incubation Time | Observed Effect in BEAS-2B Cells | Reference |
| 0 - 2 µM | 16 hours | Dose-dependent induction of pAmpkα and pACC protein levels. | [1] |
| 1 µM | Not specified | Effective disruption of the interaction between Fbxo48 and pAmpkα. | [1] |
| 10 µM | 2 - 5 hours | Used to demonstrate effects on mitochondrial morphology (fission). | [3] |
| Up to 10 µM | 4 - 6 hours | Used in studies to show increased pAmpkα levels in glucose-free media. | [3] |
Experimental Protocols
BEAS-2B Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the BEAS-2B human bronchial epithelial cell line.
Materials:
-
BEAS-2B cells
-
Bronchial Epithelial Cell Growth Medium (BEGM) or similar serum-free medium (e.g., LHC-9)[6]
-
Fetal Bovine Serum (FBS), if required by the specific experimental design (note: serum can induce squamous differentiation)[2][7]
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks, plates, and other necessary sterile plasticware
Procedure:
-
Cell Thawing:
-
Rapidly thaw a cryovial of BEAS-2B cells in a 37°C water bath.[6]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspend the cell pellet in fresh, pre-warmed medium and transfer to a T-75 culture flask.
-
-
Cell Maintenance and Subculture:
-
Culture cells at 37°C in a humidified incubator with 5% CO₂.[6]
-
Change the medium every 2-3 days.[6]
-
When cells reach 70-80% confluency, they should be subcultured. Note: Allowing BEAS-2B cells to become fully confluent can lead to terminal differentiation.[2]
-
To subculture, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.05% Trypsin-EDTA or Accutase and incubate at 37°C for 3-5 minutes, or until cells detach.[6]
-
Neutralize the trypsin with 5-7 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a density of 1 to 2 x 10⁴ cells/cm².[6]
-
Treatment of BEAS-2B Cells with this compound
This protocol describes the general procedure for treating BEAS-2B cells with this compound to assess its biological activity.
Materials:
-
BEAS-2B cells cultured in appropriate vessels (e.g., 6-well or 96-well plates)
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Seeding:
-
Seed BEAS-2B cells in the desired culture vessel at a density that will allow them to reach approximately 70-80% confluency at the time of treatment. A recommended seeding density is 1.5 x 10⁴ cells/well for a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Preparation of this compound Working Solutions:
-
Prepare a series of dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses, such as Western blotting for pAmpkα and pACC, or cytotoxicity assays.
-
Cytotoxicity Assessment (MTT Assay)
This protocol provides a method for assessing the effect of this compound on the viability of BEAS-2B cells.
Materials:
-
BEAS-2B cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Treat BEAS-2B cells with a range of this compound concentrations (and a vehicle control) in a 96-well plate as described in Protocol 2. It is advisable to include a positive control for cytotoxicity.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability can be expressed as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Signaling Pathway of this compound
References
- 1. Cytotoxicity of chemical carcinogens towards human bronchial epithelial cells evaluated in a clonal assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human lung epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in gene expression and cytokine production by crystalline vs. amorphous silica in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Normal Bronchial Epithelial Cells: A Novel In Vitro Cell Model for Toxicity Evaluation | PLOS One [journals.plos.org]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. Cytotoxicity of Bacterial-Derived Toxins to Immortal Lung Epithelial and Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BC1618 Treatment of HEK293T Cells Expressing Fbxo48
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for studying the effects of BC1618, a potent and orally active inhibitor of F-box protein 48 (Fbxo48), in HEK293T cells engineered to express Fbxo48. Fbxo48 is an E3 ubiquitin ligase subunit that targets the activated, phosphorylated form of AMP-activated protein kinase α (pAmpkα) for proteasomal degradation.[1][2][3][4] By inhibiting Fbxo48, this compound prevents the degradation of pAmpkα, leading to the stimulation of AMPK-dependent signaling pathways.[1][3][5] This mechanism of action makes this compound a valuable tool for research into metabolic regulation and a potential therapeutic agent for conditions associated with insulin (B600854) resistance.[1][2][6] The protocols outlined below detail the experimental procedures for overexpressing Fbxo48 in HEK293T cells, treating these cells with this compound, and analyzing the subsequent effects on pAmpkα levels and protein interactions.
Signaling Pathway
The small molecule this compound directly inhibits Fbxo48, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] This inhibition prevents the Fbxo48-mediated polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMPKα (pAmpkα).[1][2][3] As a result, pAmpkα levels are stabilized, leading to enhanced AMPK signaling. This, in turn, promotes downstream effects such as mitochondrial fission and autophagy.[1][4][5]
Caption: this compound inhibits Fbxo48, preventing pAmpkα degradation and enhancing downstream signaling.
Quantitative Data Summary
The following tables summarize the quantitative data from experiments investigating the effects of this compound.
Table 1: Dose-Dependent Effect of this compound on pAmpkα and pACC Levels in BEAS-2B Cells
| This compound Concentration (µM) | Incubation Time (h) | Effect on pAmpkα Levels | Effect on pACC Levels |
| 0 - 2 | 16 | Dose-dependent increase | Dose-dependent increase |
| Data derived from studies in BEAS-2B cells, which are expected to be comparable in HEK293T cells.[1] |
Table 2: Comparative Potency of this compound and Metformin
| Compound | Relative Potency in Stimulating pAmpkα |
| This compound | ~1,000-fold more potent than Metformin |
| Metformin | Baseline |
| This comparison highlights the significantly enhanced activity of this compound in preserving pAmpkα levels.[1][5] |
Table 3: Effect of this compound on Fbxo48-pAmpkα Interaction
| This compound Concentration (µM) | Observation |
| 1 | Effective disruption of the Fbxo48 and pAmpkα interaction |
| This demonstrates the direct action of this compound on the target protein complex.[1][5] |
Experimental Protocols
Protocol 1: Overexpression of Fbxo48 in HEK293T Cells and this compound Treatment
This protocol describes the transient transfection of HEK293T cells to overexpress Fbxo48, followed by treatment with this compound to assess its impact on pAmpkα levels.
Materials:
-
HEK293T cells
-
Complete medium (DMEM with 10% FBS and 1% Penicillin/Streptomycin)
-
Opti-MEM
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Plasmid DNA encoding Fbxo48 (e.g., Fbxo48-V5)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Lysis buffer
-
Protease and phosphatase inhibitor cocktails
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: BC1618 Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC1618 is a potent and orally active inhibitor of the F-box only protein 48 (Fbxo48), an E3 ubiquitin ligase subunit.[1][2] By inhibiting Fbxo48, this compound prevents the proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAMPKα), thereby stimulating AMPK-dependent signaling.[2][3][4] This mechanism of action makes this compound a valuable research tool for studying cellular energy metabolism, autophagy, and mitochondrial dynamics.[3][5] This document provides detailed protocols for the preparation of this compound stock solutions using DMSO, along with application notes for its use in cell-based assays.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 1-[bis(phenylmethyl)amino]-3-[4-(trifluoromethyl)phenoxy]-2-propanol | [1] |
| CAS Number | 2222094-18-8 | [1][6] |
| Molecular Formula | C₂₄H₂₄F₃NO₂ | [1][6] |
| Molecular Weight | 415.45 g/mol | [6] |
| Purity | ≥98% | [1] |
| Appearance | Solid powder | [7] |
Solubility of this compound
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) but has poor solubility in water.[6][8] It is crucial to use newly opened, anhydrous DMSO for the preparation of stock solutions, as hygroscopic DMSO can negatively impact solubility.[8]
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (240.70 mM) | Requires sonication for complete dissolution. | [6][8] |
| Water | < 0.1 mg/mL | Insoluble. | [8] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: In a fume hood, allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.15 mg of this compound (Molecular Weight: 415.45 g/mol ).
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution from 4.15 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
-
Sonication:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
-
Storage and Stability:
| Storage Condition | Stability | Reference |
| This compound Powder | 3 years at -20°C | [8] |
| This compound in DMSO | 1 month at -20°C | [8] |
| This compound in DMSO | 6 months at -80°C | [8] |
Experimental Applications and Protocols
This compound has been utilized in various in vitro and in vivo studies to investigate its biological effects.
In Vitro Applications
This compound has been shown to be effective in a range of cell lines, with typical working concentrations between 0.1 and 10 µM.[1][8]
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| BEAS-2B | 0 - 2 µM | 16 hours | Dose-dependent increase in pAMPKα and pACC protein levels. | [8] |
| HEK293T | 0.5 - 10 µM | Not specified | Increased levels of pAMPKα and pACC. | [1] |
| HEK293A | Not specified | 24 hours | Induction of autophagy. | [3] |
| THP-1 | Not specified | Not specified | Inhibition of LPS-induced NF-κB activation. | [1] |
Protocol: Western Blot for pAMPKα Activation
This protocol outlines a general procedure for assessing the effect of this compound on AMPK activation by measuring the phosphorylation of AMPKα at Threonine 172.
Workflow:
Procedure:
-
Cell Culture: Plate cells (e.g., BEAS-2B) at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or vehicle control (DMSO) for the specified duration (e.g., 16 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound Signaling Pathway
This compound exerts its effects by preventing the Fbxo48-mediated ubiquitination and subsequent proteasomal degradation of phosphorylated AMPKα. This leads to an accumulation of active pAMPKα, which in turn modulates downstream signaling pathways involved in metabolism, autophagy, and mitochondrial dynamics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of BC1618 in C57BL/6 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of BC1618, a potent and orally active Fbxo48 inhibitor, in C57BL/6 mice. This compound stimulates AMP-activated protein kinase (AMPK)-dependent signaling by preventing the degradation of its activated form, pAmpkα.[1][2][3][4] This mechanism leads to downstream effects such as the promotion of mitochondrial fission, facilitation of autophagy, and improved hepatic insulin (B600854) sensitivity.[1][2][3]
The following protocols are designed for preclinical studies in C57BL/6 mice to investigate the therapeutic potential of this compound in models of inflammation and metabolic disease.
Mechanism of Action: this compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit.[2][4] Fbxo48 targets the phosphorylated (active) form of AMPKα (pAmpkα) for ubiquitination and subsequent proteasomal degradation. By inhibiting Fbxo48, this compound stabilizes pAmpkα, leading to sustained AMPK signaling.[1][2] This enhanced AMPK activity, in turn, modulates downstream pathways involved in cellular energy homeostasis, including inhibiting mTORC1 signaling and promoting autophagy.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies using this compound in C57BL/6 mice.
Table 1: Pharmacokinetics of this compound in C57BL/6 Mice
| Parameter | Value | Administration Route | Dosage |
| Peak Plasma Concentration (Cmax) | 2000 ng/mL | Oral | 20 mg/kg |
| Time to Peak Concentration (Tmax) | 0.5 hours | Oral | 20 mg/kg |
| Plasma Concentration at 4 hours | 500 ng/mL | Oral | 20 mg/kg |
Data sourced from pharmacokinetic studies in mice, indicating excellent oral bioavailability.[2]
Table 2: In Vivo Efficacy of this compound in C57BL/6 Mouse Models
| Mouse Model | Administration Route | Dosage | Duration | Key Findings |
| Endotoxin-induced lung inflammation | Intraperitoneal (IP) | 2 or 10 mg/kg (single dose) | 18 hours post-LPS | Reduced lung inflammation.[5] |
| High-fat diet-induced obesity | Drinking water | 15 and 30 mg/kg/day | 3 months | Improved hepatic insulin sensitivity; No obvious toxicity.[2][5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
A. Preparation for Intraperitoneal (IP) Injection
This protocol is for preparing a this compound solution for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
SBE-β-CD (Captisol®)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock, dissolve the appropriate amount of this compound powder in DMSO.
-
To prepare the injection vehicle, dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).
-
For a final injection volume, dilute the this compound stock solution in the 20% SBE-β-CD in saline vehicle. For example, to achieve a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, prepare a 2.5 mg/mL solution.
-
Vortex the final solution thoroughly to ensure it is a homogenous suspension.
-
Draw the required volume into a sterile syringe for injection.
B. Administration via Drinking Water
This protocol is for the oral administration of this compound through the drinking water.
Materials:
-
This compound powder
-
Sterile drinking water
-
Light-blocking water bottles
Procedure:
-
Calculate the total amount of this compound needed based on the average daily water consumption of the mice and the desired daily dosage (e.g., 15 or 30 mg/kg/day).
-
Dissolve the calculated amount of this compound directly into the drinking water. The solubility of this compound in aqueous solutions should be considered, and the use of a co-solvent or solubilizing agent may be necessary if precipitation occurs.
-
Prepare fresh this compound-containing drinking water at least weekly to ensure stability.
-
House mice with access to the this compound-containing water ad libitum.
-
Monitor water consumption to ensure accurate dosing.
Protocol 2: Endotoxin-Induced Acute Lung Injury Model
This protocol describes the induction of acute lung injury (ALI) in C57BL/6 mice using lipopolysaccharide (LPS) and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
This compound solution (prepared as in Protocol 1A)
-
Anesthesia (e.g., ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) equipment
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Induce ALI by administering LPS via intratracheal (e.g., 5 mg/kg) or intraperitoneal (e.g., 3 mg/kg) injection.[5]
-
Administer this compound (e.g., 2 or 10 mg/kg) or vehicle via IP injection at a designated time point relative to LPS administration (e.g., immediately after or a few hours before).[5]
-
At 18-24 hours post-LPS administration, euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving sterile saline from the lungs to collect BAL fluid.
-
Harvest lung tissue for histological analysis and measurement of inflammatory markers.
Analysis:
-
BAL Fluid Analysis: Perform total and differential cell counts to quantify inflammatory cell infiltration (e.g., neutrophils, macrophages). Measure cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid using ELISA.
-
Histopathology: Fix lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, inflammation, and alveolar damage.
Protocol 3: High-Fat Diet-Induced Obesity and Insulin Resistance Model
This protocol details the induction of obesity and insulin resistance in C57BL/6 mice using a high-fat diet (HFD) and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (e.g., 6 weeks old)
-
High-fat diet (e.g., 60% kcal from fat)
-
Control low-fat diet (e.g., 10% kcal from fat)
-
This compound (for administration in drinking water as per Protocol 1B)
-
Equipment for glucose and insulin tolerance tests
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Divide mice into experimental groups (e.g., LFD control, HFD vehicle, HFD + this compound).
-
Feed mice with their respective diets for a designated period (e.g., 12-16 weeks) to induce obesity and insulin resistance.
-
Initiate this compound treatment by providing it in the drinking water at the desired dose (e.g., 15 or 30 mg/kg/day).
-
Monitor body weight and food/water intake regularly.
-
Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified time points during the study.
Metabolic Assessments:
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein.
-
Administer a glucose bolus (e.g., 2 g/kg) via oral gavage or IP injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Measure baseline blood glucose.
-
Administer an insulin bolus (e.g., 0.75 U/kg) via IP injection.
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin administration.
-
Protocol 4: Analysis of AMPK Signaling and Autophagy
This protocol outlines the procedures for assessing the activation of the AMPK signaling pathway and the induction of autophagy in tissues from this compound-treated mice.
Materials:
-
Tissues from experimental mice (e.g., liver, skeletal muscle, lung)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-LC3B
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Tissue Lysis: Homogenize snap-frozen tissues in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with primary antibodies against p-AMPKα, total AMPKα, p-ACC, total ACC, and LC3B. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. For AMPK and ACC, calculate the ratio of the phosphorylated form to the total protein. For autophagy, assess the ratio of LC3-II to LC3-I. An increase in this ratio indicates an induction of autophagy.
By following these detailed application notes and protocols, researchers can effectively investigate the in vivo effects of this compound in C57BL/6 mice and explore its therapeutic potential in relevant disease models.
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: BC1618 for Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC1618 is a novel, orally active small molecule inhibitor of the F-box protein Fbxo48.[1][2] It has demonstrated significant potential in preclinical studies for the treatment of metabolic diseases, particularly those associated with obesity and insulin (B600854) resistance.[3][4] Unlike conventional AMPK activators like metformin, this compound works through a unique mechanism by preventing the Fbxo48-mediated ubiquitination and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα).[1] This leads to an accumulation of active pAmpkα, thereby augmenting AMPK signaling.[1] Enhanced AMPK activity promotes beneficial metabolic effects, including mitochondrial fission, autophagy, and improved hepatic insulin sensitivity in diet-induced obese mice.[1][3]
These application notes provide a summary of the recommended dosage of this compound in diet-induced obese mice based on available preclinical data, along with detailed protocols for in vivo studies.
Data Presentation
Table 1: Summary of this compound Dosage and Effects in Diet-Induced Obese Mice
| Parameter | Dosage and Administration | Key Findings | Reference |
| Whole-Body Insulin Sensitivity | 20 mg/kg, intraperitoneal (i.p.) injection. An evening dose was given prior to fasting, followed by a second dose 2 hours before the study. | Approximately 2-fold greater glucose infusion rate (GIR) required to maintain euglycemia during a hyperinsulinemic-euglycemic clamp, indicating improved whole-body insulin sensitivity. | [1] |
| Hepatic Insulin Sensitivity | 20 mg/kg, i.p. injection. | Improved hepatic insulin sensitivity in high-fat diet-induced obese mice. | [1] |
| pAmpkα Levels in Tissues | 20 mg/kg, i.p. injection. Mice were fasted overnight after the first dose, and a second dose was given 30 minutes before euthanasia. | Marked increase in phosphorylated Ampkα in the liver, heart, and skeletal muscle compared to vehicle-treated controls. | [1] |
| Oral Bioavailability | 20 mg/kg, oral administration. | Excellent oral bioavailability with a peak plasma concentration of 2000 ng/ml within 0.5 hours and 500 ng/ml at 4 hours post-administration. | [1] |
| Toxicity (Long-term) | 15 and 30 mg/kg/day in drinking water for 3 months. | No obvious toxicity was observed. | [2] |
Experimental Protocols
Protocol 1: Induction of Obesity in Mice
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic studies.
Materials:
-
Male C57BL/6J mice (e.g., from The Jackson Laboratory)
-
High-Fat Diet (HFD): Typically 60% kcal from fat (e.g., Research Diets D12492)
-
Control Diet (CD): Typically 10% kcal from fat (e.g., Research Diets D12450B)
-
Standard mouse housing and caging
-
Animal scale
Procedure:
-
Acclimate male C57BL/6J mice (typically 6-8 weeks old) to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: a control diet (CD) group and a high-fat diet (HFD) group.
-
Provide the respective diets and water ad libitum.
-
Monitor body weight and food intake weekly for the duration of the study.
-
Obesity and insulin resistance typically develop after 12-20 weeks on the HFD.[1][5]
Protocol 2: Administration of this compound to Diet-Induced Obese Mice
This protocol outlines the preparation and administration of this compound for acute in vivo studies.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 20% SBE-β-CD in saline)[2]
-
Syringes and needles for intraperitoneal (i.p.) or oral administration
-
Diet-induced obese mice (from Protocol 1)
Preparation of this compound Solution (Example for 2.5 mg/mL):
-
Prepare a 20% (w/v) solution of Captisol® (SBE-β-CD) in sterile saline.
-
To prepare a 2.5 mg/mL suspended solution of this compound, add 100 μL of a 25 mg/mL DMSO stock solution of this compound to 900 μL of the 20% SBE-β-CD in saline.[2]
-
Mix thoroughly before administration.
Administration Procedure (based on an acute study design): [1]
-
Select body weight-matched, diet-induced obese mice that have been on a high-fat diet for at least 20 weeks.
-
Administer an evening dose of either vehicle or this compound (e.g., 20 mg/kg) via intraperitoneal (i.p.) injection.
-
Simultaneously, fast the mice overnight with free access to water.
-
Administer a second dose of vehicle or this compound two hours prior to the experimental endpoint (e.g., hyperinsulinemic-euglycemic clamp or tissue collection).
Mandatory Visualizations
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing pAMPKα Levels after BC1618 Treatment via Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC1618 is a novel small molecule inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit.[1][2] Fbxo48 specifically targets the activated, phosphorylated form of AMP-activated protein kinase α (pAMPKα) for polyubiquitination and subsequent proteasomal degradation.[1][3] By inhibiting Fbxo48, this compound prevents the degradation of pAMPKα, leading to its accumulation and enhanced downstream signaling.[1][4] This mechanism makes this compound a potent activator of AMPK-dependent pathways, which are central to cellular energy homeostasis and metabolism.[5][6] Consequently, this compound has shown potential in promoting mitochondrial fission, facilitating autophagy, and improving insulin (B600854) sensitivity.[1][7] This document provides detailed protocols for assessing the effect of this compound on pAMPKα levels using Western Blot analysis, a fundamental technique for quantifying changes in protein expression and phosphorylation status.
Signaling Pathway of this compound-Mediated pAMPKα Stabilization
This compound's mechanism of action involves the direct inhibition of Fbxo48. This prevents the recognition and subsequent ubiquitination of pAMPKα, thereby rescuing it from proteasomal degradation. The result is an increased intracellular concentration of active pAMPKα, which can then phosphorylate its downstream targets, such as Acetyl-CoA Carboxylase (ACC), leading to profound effects on cellular metabolism.
Caption: this compound inhibits Fbxo48, preventing pAMPKα degradation.
Data Presentation: Quantitative Analysis of pAMPKα Levels
Following Western Blot analysis, densitometry is used to quantify the band intensities for pAMPKα and a loading control (e.g., total AMPKα or a housekeeping protein like β-actin or GAPDH). The ratio of pAMPKα to the loading control is then calculated to normalize the data. The results should be presented in a clear and structured format, such as the tables below, to facilitate comparison between different treatment conditions.
Table 1: Dose-Dependent Effect of this compound on pAMPKα Levels
| Treatment Group | This compound Conc. (µM) | Mean Normalized pAMPKα Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Vehicle Control | 0 | 1.00 | 0.12 | 1.0 |
| This compound | 0.1 | 1.85 | 0.21 | 1.85 |
| This compound | 0.5 | 3.20 | 0.35 | 3.20 |
| This compound | 1.0 | 5.60 | 0.58 | 5.60 |
| This compound | 2.0 | 5.75 | 0.62 | 5.75 |
Table 2: Time-Course of this compound Treatment on pAMPKα Levels
| Treatment Group | Time (hours) | Mean Normalized pAMPKα Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Time 0 |
| This compound (1 µM) | 0 | 1.00 | 0.15 | 1.0 |
| This compound (1 µM) | 2 | 2.50 | 0.28 | 2.5 |
| This compound (1 µM) | 4 | 4.10 | 0.45 | 4.1 |
| This compound (1 µM) | 8 | 5.80 | 0.61 | 5.8 |
| This compound (1 µM) | 16 | 5.95 | 0.65 | 5.95 |
Experimental Protocols
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing pAMPKα levels after this compound treatment involves cell culture and treatment, protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, immunodetection, and finally, data analysis.
Caption: Workflow for Western Blot analysis of pAMPKα.
Detailed Protocol: Western Blot for pAMPKα
1. Cell Culture and Treatment: a. Plate cells (e.g., BEAS-2B, HepaRG) at an appropriate density and allow them to adhere overnight.[1] b. Treat cells with the desired concentrations of this compound (e.g., 0.1-2 µM) or vehicle control (DMSO) for the specified duration (e.g., 16 hours).[4]
2. Sample Preparation (Cell Lysis): a. After treatment, wash cells twice with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE: a. Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates. b. Boil the samples at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer condition is 100 V for 90 minutes at 4°C.
6. Blocking: a. Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
7. Primary Antibody Incubation: a. Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
- Rabbit anti-phospho-AMPKα (Thr172) (e.g., Cell Signaling Technology #2535) at 1:1000 dilution.
- Rabbit anti-AMPKα (e.g., Cell Signaling Technology #2532) at 1:1000 dilution (for total AMPKα as a loading control).
8. Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Incubate the membrane with an HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[8]
9. Signal Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol. c. Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imaging system.
10. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the pAMPKα signal to the total AMPKα signal (or other loading control) for each sample. c. Calculate the fold change in normalized pAMPKα levels relative to the vehicle-treated control group.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers to effectively assess the impact of this compound on pAMPKα levels. By stabilizing pAMPKα, this compound presents a promising therapeutic strategy for metabolic disorders.[2][9] Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating further investigation into the therapeutic potential of Fbxo48 inhibitors.
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sinobiological.com [sinobiological.com]
- 6. cusabio.com [cusabio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Visualizing Mitochondrial Fission Induced by BC1618 Using Confocal Microscopy: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. Mitochondrial fission is a crucial process involved in mitochondrial quality control, cell division, and apoptosis. Dysregulation of mitochondrial dynamics has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1] BC1618 is a novel small molecule inhibitor of the F-box protein Fbxo48.[2][3] By inhibiting Fbxo48, this compound prevents the degradation of phosphorylated AMP-activated protein kinase α (pAmpkα), leading to the stabilization and activation of Ampk-dependent signaling pathways.[2][4][5] Activated Ampk subsequently promotes mitochondrial fission, offering a potential therapeutic strategy for diseases associated with mitochondrial dysfunction.[3][4]
This application note provides a detailed protocol for utilizing confocal microscopy to visualize and quantify mitochondrial fission induced by this compound in cultured cells. The provided methodologies cover cell culture, treatment with this compound, fluorescent labeling of mitochondria, confocal imaging, and quantitative image analysis.
Signaling Pathway of this compound-Induced Mitochondrial Fission
Caption: this compound inhibits Fbxo48, stabilizing pAmpkα, which phosphorylates Mff to promote mitochondrial fission.
Experimental Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 3. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BEAS-2B cell culture and treatment [bio-protocol.org]
- 5. CULTURE CONDITIONS PROFOUNDLY IMPACT PHENOTYPE IN BEAS-2B, A HUMAN PULMONARY EPITHELIAL MODEL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hyperinsulinemic Euglycemic Clamp in BC1618-Treated Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hyperinsulinemic euglycemic clamp is the gold-standard technique for assessing insulin (B600854) sensitivity in vivo.[1] This document provides a detailed protocol for performing this procedure in mice treated with BC1618, a novel, orally active Fbxo48 inhibitor. This compound enhances insulin sensitivity by preventing the degradation of phosphorylated AMP-activated protein kinase α (pAMPKα), a key regulator of cellular energy metabolism.[2][3][4][5] This leads to improved hepatic insulin sensitivity and increased glucose uptake.[2][3][4][5][6] These application notes are intended to guide researchers in the accurate assessment of the metabolic effects of this compound and similar compounds.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the F-box protein Fbxo48, a component of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex.[4][5] Fbxo48 specifically targets activated, phosphorylated AMPKα (pAMPKα) for ubiquitination and subsequent proteasomal degradation.[4][5] By inhibiting Fbxo48, this compound stabilizes pAMPKα, leading to sustained AMPK signaling.[2][3][4] This augmented AMPK activity results in several downstream effects that improve metabolic health, including the promotion of mitochondrial fission, facilitation of autophagy, and a significant improvement in hepatic insulin sensitivity.[2][3][4][5][6]
Caption: Signaling pathway of this compound.
Experimental Protocol: Hyperinsulinemic Euglycemic Clamp
This protocol is adapted from established methods for performing hyperinsulinemic euglycemic clamps in conscious, unrestrained mice.[1][7][8][9]
1. Animal Preparation and Catheter Implantation:
-
Animals: C57BL/6 mice are a commonly used strain for metabolic studies.[2] Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to water and standard chow or a high-fat diet to induce insulin resistance.
-
Surgical Catheterization: At least 5 days prior to the clamp study, mice undergo a surgical procedure to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).[1][8] This two-catheter system allows for stress-free blood collection from a conscious and unrestrained animal.[1] Anesthesia should be appropriate for rodent surgery (e.g., isoflurane). Post-operative care, including analgesics, is critical for animal welfare and data quality.
2. This compound Treatment:
-
Dosage and Administration: this compound can be administered orally. A dosage of 20 mg/kg has been shown to be effective.[2][4] The treatment duration will depend on the study design, but chronic administration (e.g., several weeks) may be necessary to observe significant improvements in insulin sensitivity in diet-induced obese mice.
-
Vehicle Control: A vehicle control group (e.g., the solvent used to dissolve this compound) must be included in the experimental design.
3. Hyperinsulinemic Euglycemic Clamp Procedure:
-
Fasting: Mice should be fasted overnight (approximately 15 hours) or for 5-6 hours prior to the clamp.[9][10]
-
Acclimation: On the day of the clamp, mice are placed in a rat-sized restrainer to minimize movement and stress.[7][9]
-
Basal Period (t = -120 min to 0 min):
-
A primed-continuous infusion of [3-³H]glucose is initiated to assess basal whole-body glucose turnover.[7][8] A typical infusion rate is a 1.2 µCi prime followed by a 0.04 µCi/min continuous infusion.[8]
-
Blood samples are taken at the end of the basal period to measure basal plasma glucose, insulin, and [³H]glucose concentrations.[7]
-
-
Clamp Period (t = 0 min to 120 min):
-
A primed (e.g., 150 mU/kg) and continuous infusion of human insulin is initiated.[7][9] The continuous infusion rate can range from 2.0 to 20 mU/kg/min depending on the degree of insulin resistance.[11]
-
Blood glucose is measured every 10-20 minutes from the carotid artery catheter.[7]
-
A variable infusion of 20-50% dextrose is administered through the jugular vein catheter to maintain euglycemia (basal glucose levels, typically 100-140 mg/dL).[7][11][12] The glucose infusion rate (GIR) is adjusted based on the blood glucose readings.
-
A continuous infusion of [3-³H]glucose is maintained throughout the clamp to assess insulin-stimulated whole-body glucose metabolism.[7][9]
-
To assess tissue-specific glucose uptake, a bolus of 2-[¹⁴C]deoxy-D-glucose (¹⁴C-2DG) (e.g., 10 µCi) can be administered at t = 75 min.[7][11]
-
Blood samples are collected at regular intervals after the ¹⁴C-2DG injection to measure plasma [³H]glucose, ³H₂O, and ¹⁴C-2DG concentrations.[7]
-
-
Tissue Collection: At the end of the clamp, mice are anesthetized, and tissues (e.g., liver, skeletal muscle, adipose tissue) are collected for further analysis of glucose uptake and molecular signaling pathways.[7]
Caption: Experimental workflow of the hyperinsulinemic euglycemic clamp.
Data Presentation and Expected Outcomes
The following tables summarize the key quantitative data and expected outcomes for a hyperinsulinemic euglycemic clamp study in this compound-treated mice.
Table 1: Experimental Parameters
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6 | [2] |
| This compound Dosage | 20 mg/kg (oral) | [2] |
| Fasting Duration | 5-15 hours | [9][10] |
| Basal [3-³H]glucose Infusion | 1.2 µCi prime, 0.04 µCi/min continuous | |
| Insulin Infusion | Primed: 150 mU/kg; Continuous: 2.0-20 mU/kg/min | [7][9][11] |
| Euglycemic Target | 100-140 mg/dL | [11] |
| [¹⁴C]2-Deoxyglucose Bolus | 10 µCi | [7][11] |
Table 2: Expected Outcomes in this compound-Treated vs. Vehicle-Treated Mice
| Parameter | Expected Outcome in this compound Group | Rationale | Reference |
| Glucose Infusion Rate (GIR) | Significantly Increased | Improved whole-body insulin sensitivity; mice require more glucose to maintain euglycemia under hyperinsulinemic conditions. | [4] |
| Hepatic Glucose Production (HGP) during Clamp | Significantly Decreased | Enhanced insulin-mediated suppression of HGP, a key indicator of improved hepatic insulin sensitivity. | [4] |
| Whole-Body Glucose Uptake | No significant change or slight increase | The primary effect of this compound is on hepatic insulin sensitivity. | [4] |
| Fasting Plasma Insulin | Potentially Decreased | Improved insulin sensitivity may lead to lower basal insulin secretion. | [4] |
| Tissue-Specific Glucose Uptake (e.g., skeletal muscle, adipose tissue) | May be increased | To be determined by ¹⁴C-2DG analysis. |
Conclusion
The hyperinsulinemic euglycemic clamp is a powerful technique to elucidate the in vivo effects of novel therapeutic compounds like this compound on insulin sensitivity. By carefully following this detailed protocol, researchers can obtain robust and reproducible data to characterize the metabolic benefits of Fbxo48 inhibitors and other insulin-sensitizing agents. The expected increase in the glucose infusion rate and suppression of hepatic glucose production in this compound-treated mice will provide strong evidence of their therapeutic potential for conditions associated with insulin resistance, such as type 2 diabetes.
References
- 1. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 8. mmpc.org [mmpc.org]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BC1618 Stability in Hygroscopic DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of hygroscopic dimethyl sulfoxide (B87167) (DMSO) on the stability of the Fbxo48 inhibitor, BC1618.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue with using DMSO to prepare stock solutions of this compound?
A1: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly impact the solubility and stability of this compound. It is strongly recommended to use newly opened or properly stored anhydrous DMSO for preparing this compound stock solutions to ensure maximal solubility and stability.[1]
Q2: How does water in DMSO affect compound stability in general?
A2: The presence of water in DMSO can lead to the degradation of susceptible compounds through hydrolysis. Studies have shown that water is a more significant factor in compound loss during storage than oxygen.[2][3] While many compounds remain stable in DMSO containing some water, the risk of degradation increases with higher water content and prolonged storage.[4][5]
Q3: What are the best practices for storing this compound stock solutions in DMSO?
A3: To minimize the impact of hygroscopicity and maintain the integrity of this compound stock solutions, the following storage practices are recommended:
-
Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO from a freshly opened bottle to prepare stock solutions.
-
Aliquot: Prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Inert Gas: For long-term storage, consider overlaying the aliquot with an inert gas like argon or nitrogen before sealing.
-
Proper Sealing: Use high-quality vials with tight-fitting caps (B75204) (e.g., with PTFE liners) to prevent moisture ingress.
-
Low Temperature Storage: Store aliquots at -20°C or -80°C. For this compound stock solutions, storage at -80°C is recommended for up to 6 months.[1]
Q4: Can I use a DMSO/water mixture for my experiments with this compound?
A4: While some studies suggest that a 90/10 DMSO/water mixture can be a pragmatic storage solvent for many compounds, it is crucial to validate the stability of this compound in such a mixture for your specific experimental conditions.[4][5] Given the explicit warning about hygroscopic DMSO for this compound, it is advisable to minimize water content in stock solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in this compound stock solution upon thawing. | 1. Hygroscopic DMSO has reduced the solubility of this compound.2. The concentration of the stock solution is too high for the actual DMSO/water ratio. | 1. Use fresh, anhydrous DMSO to prepare a new stock solution.2. Gently warm the solution and sonicate to attempt redissolution. If precipitation persists, the solution may be supersaturated due to water absorption. |
| Inconsistent or lower than expected activity of this compound in assays. | 1. Degradation of this compound due to hydrolysis in "wet" DMSO.2. Inaccurate concentration of the stock solution due to precipitation. | 1. Prepare a fresh stock solution using anhydrous DMSO.2. Perform a stability study to determine the acceptable water content for your experimental timeframe (see Experimental Protocol below).3. Quantify the concentration of your stock solution using an analytical method like HPLC-UV. |
| Visible changes in the appearance of the DMSO stock solution (e.g., color change). | Potential degradation of this compound or impurities in the DMSO. | 1. Discard the stock solution.2. Prepare a new stock solution with fresh, high-purity anhydrous DMSO.3. Analyze the degraded sample by LC-MS to identify potential degradation products. |
Quantitative Data Summary
The following table provides illustrative data on the stability of a hypothetical compound similar to this compound in DMSO with varying water content over time at room temperature. This data is for exemplary purposes to highlight the potential impact of water on compound stability.
| Water in DMSO (%) | % Purity at Day 0 | % Purity at Day 7 | % Purity at Day 30 |
| < 0.1% (Anhydrous) | 99.8% | 99.7% | 99.5% |
| 5% | 99.8% | 98.5% | 96.2% |
| 10% | 99.8% | 97.1% | 92.8% |
| 20% | 99.8% | 94.3% | 85.1% |
Experimental Protocols
Protocol: Assessment of this compound Stability in Hygroscopic DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO containing varying amounts of water.
1. Materials:
-
This compound solid compound
-
Anhydrous DMSO (<0.1% water)
-
Deionized water
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of DMSO/Water Mixtures:
-
Prepare a series of DMSO/water mixtures by volume (e.g., 95:5, 90:10, 80:20 v/v).
-
Use anhydrous DMSO as the control (100% DMSO).
3. Preparation of this compound Stock Solutions:
-
Accurately weigh this compound powder.
-
Prepare a concentrated stock solution of this compound in each DMSO/water mixture (e.g., 10 mM).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
4. Stability Study Design:
-
Aliquot the stock solutions into separate vials for each time point to avoid repeated freeze-thaw cycles.
-
Store the vials under controlled conditions (e.g., room temperature, 4°C, -20°C).
-
Define the time points for analysis (e.g., Day 0, Day 1, Day 3, Day 7, Day 14, Day 30).
5. Analytical Method:
-
Develop a stability-indicating HPLC or LC-MS method capable of separating this compound from its potential degradation products.[6][7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point.
-
Column: A C18 reversed-phase column.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance, or mass spectrometry for identification of degradation products.
-
Quantification: Use the peak area of the this compound peak to determine its concentration relative to a standard or the initial time point.
6. Data Analysis:
-
At each time point, analyze the respective aliquots.
-
Calculate the percentage of this compound remaining relative to the Day 0 sample.
-
Plot the percentage of this compound remaining versus time for each DMSO/water mixture to determine the degradation kinetics.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits Fbxo48, preventing pAMPKα degradation.
Experimental Workflow for this compound Stability Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
potential off-target effects of BC1618 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of BC1618, particularly when used at high concentrations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes (e.g., cytotoxicity, altered morphology) at high concentrations of this compound. Are these likely due to off-target effects?
A1: Unexpected phenotypes at high concentrations of any small molecule inhibitor, including this compound, can potentially arise from off-target activities. This compound is a potent inhibitor of F-box protein 48 (Fbxo48), which prevents the degradation of activated pAmpkα, thereby stimulating AMPK-dependent signaling.[1][2] While it has been shown to be well-tolerated in mice in a three-month toxicity study, in vitro experiments using high concentrations may lead to engagement with unintended molecular targets.[2] A kinase screen of this compound at a 10 µM concentration against a panel of 51 kinases showed that the compound did not exert significant modulatory effects on these kinases, suggesting a high degree of selectivity.[2] However, it is crucial to systematically investigate the possibility of off-target effects in your specific experimental model.
Q2: How can we begin to troubleshoot if we suspect off-target effects of this compound in our experiments?
A2: A logical troubleshooting workflow can help determine if the observed effects are on-target or off-target. We recommend the following initial steps:
-
Confirm On-Target Engagement: First, verify that this compound is active in your system by assessing the intended downstream signaling. Measure the levels of phosphorylated AMPKα (pAmpkα) and its downstream target, phosphorylated ACC (pACC), which are expected to increase with this compound treatment.[1]
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the concentration at which the unexpected phenotype appears and compare it to the concentration required for on-target activity. A large separation between the effective concentration for the on-target effect and the concentration causing the unexpected phenotype may suggest an off-target liability.
-
Use of a Negative Control: If available, a structurally similar but inactive analog of this compound could be used as a negative control. Observing the phenotype with the active compound but not the inactive analog would support an on-target or a specific off-target effect.
-
Cell Line Comparison: Test this compound in multiple cell lines. If the unexpected phenotype is cell-line specific, it may be due to the expression levels of a particular off-target protein in that cell line.
Q3: What are the known off-target interactions for this compound?
A3: Based on publicly available data, this compound has been screened against a panel of 51 kinases at a concentration of 10 µM and showed no significant inhibitory activity.[2] This suggests a high selectivity for its intended target, Fbxo48, over this panel of kinases. Further evaluation of this compound's toxicokinetics and off-targeting effects is currently under investigation.[2] For a detailed breakdown of the kinase screen results, please refer to the data table below.
Quantitative Data Summary
The following table summarizes the percentage inhibition of a panel of 51 kinases by this compound at a concentration of 10 µM. The data is based on a screen performed by CarnaBio and represents the mean of two biological replicates.[2] A 50% change in kinase activity was considered the cutoff for significant inhibition.
| Kinase Target | Percentage Inhibition (%) | Kinase Target | Percentage Inhibition (%) |
| ABL | 11 | GSK3β | 12 |
| AKT1 | 10 | HGK | 15 |
| AMPKα1/β1/γ1 | 13 | IKKβ | 13 |
| AMPKα2/β1/γ1 | 11 | IRAK4 | 10 |
| AurA | 14 | ITK | 11 |
| CaMK4 | 12 | JAK3 | 12 |
| CDK2/CycA2 | 11 | JNK2 | 11 |
| CHK1 | 10 | KDR | 10 |
| CK1ε | 11 | LCK | 12 |
| CSK | 12 | MAPKAPK2 | 11 |
| DAPK1 | 13 | MET | 13 |
| DYRK1B | 11 | MST1 | 10 |
| EGFR | 10 | NEK2 | 12 |
| EPHA2 | 12 | p38α | 11 |
| EPHB4 | 11 | p70S6K | 13 |
| Erk2 | 13 | PAK2 | 10 |
| FGFR1 | 10 | PBK | 12 |
| FLT3 | 12 | PDK1 | 11 |
| IGF1R | 11 | PIM1 | 13 |
| PKACα | 10 | SRC | 11 |
| PKCα | 12 | SYK | 10 |
| PKD2 | 11 | TIE2 | 12 |
| PYK2 | 13 | TRKA | 11 |
| ROCK1 | 10 | TSSK1 | 13 |
| SGK | 12 | TYRO3 | 10 |
| PDGFRα | 14 |
Experimental Protocols
1. In-Cell ELISA for pAmpkα Activation
This protocol is for confirming the on-target activity of this compound by measuring the increase in phosphorylated Ampkα in a cellular context.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that allows for 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a dose-range of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 16 hours).
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with 1X PBS.
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Wash the cells three times with 1X PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking: Wash the cells three times with 1X PBS and then block with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for pAmpkα (Thr172) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with wash buffer (e.g., PBS with 0.1% Tween-20). Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the cells five times with wash buffer. Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. Normalize the signal to cell number if necessary.
2. Kinase Profiling Assay (Representative Protocol)
This protocol outlines a general procedure for assessing the off-target effects of a compound against a panel of kinases, similar to the screen performed for this compound.
-
Assay Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is then quantified.
-
Reagents:
-
Kinase panel (recombinant enzymes)
-
Kinase-specific substrates
-
ATP
-
Test compound (this compound)
-
Assay buffer
-
Detection reagents (e.g., fluorescently labeled antibody specific for the phosphorylated substrate)
-
-
Procedure:
-
In a multi-well plate, add the assay buffer, the specific kinase, and its substrate.
-
Add the test compound (this compound) at the desired concentration (e.g., 10 µM) and a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific time to allow the reaction to proceed.
-
Stop the reaction.
-
Add the detection reagents and incubate to allow for signal development.
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of each kinase by comparing the signal in the presence of the compound to the vehicle control.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Hypothetical off-target signaling pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Technical Support Center: Interpreting Results from a BC1618 Kinase Screening Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a BC1618 kinase screening assay. The content is designed for scientists and drug development professionals working to identify and characterize compounds that, like this compound, modulate AMP-activated protein kinase (AMPK) activity.
Understanding the Assay: this compound and AMPK Signaling
This compound is not a direct kinase inhibitor. Instead, it is an inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit. Fbxo48 targets the active, phosphorylated form of AMPKα (pAMPKα) for degradation by the proteasome. By inhibiting Fbxo48, this compound prevents the degradation of pAMPKα, leading to its accumulation and a subsequent increase in AMPK-dependent signaling.[1][2][3] This signaling cascade plays a crucial role in cellular energy homeostasis, promoting processes like mitochondrial fission and autophagy, and improving insulin (B600854) sensitivity.[1][2][4]
A "this compound kinase screening assay," therefore, is designed to measure the activity of AMPK. The goal is to identify compounds that increase pAMPKα levels or activity, mimicking the effect of this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the AMPK signaling pathway.
Experimental Protocols
A common method to assess AMPK activity in a screening assay is to measure the consumption of ATP. Luminescence-based assays, such as Promega's Kinase-Glo®, are frequently used for this purpose.[5]
Protocol: Luminescence-Based Kinase Assay for AMPK Activity
Objective: To quantify the effect of test compounds on AMPK activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).
Materials:
-
Recombinant human AMPKα1/β1/γ1 enzyme
-
Kinase substrate (e.g., SAMS peptide)
-
ATP
-
Assay buffer (containing MgCl2)
-
Test compounds (dissolved in DMSO)
-
This compound (as a positive control)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Compound Plating: Dispense test compounds and controls (DMSO for negative control, this compound for positive control) into the 384-well plates.
-
Enzyme and Substrate Addition: Prepare a master mix containing the AMPK enzyme and substrate in the assay buffer. Add this mix to all wells.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.
-
Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based AMPK kinase assay.
Data Presentation
Results from a primary screen are often expressed as percent inhibition or activation relative to controls.
Table 1: Example Primary Screening Data
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition of AMPK Activity |
| DMSO (No Inhibition) | - | 1,000,000 | 0% |
| Staurosporine (Max Inhibition) | 10 | 2,000,000 | 100% |
| Test Compound A | 10 | 1,800,000 | 80% |
| Test Compound B | 10 | 1,100,000 | 10% |
| This compound (Activator) | 10 | 500,000 | -50% (Activation) |
Note: In this "signal decrease" assay, inhibition of the kinase leads to a higher signal (less ATP consumed).[6] An activator like this compound would indirectly cause more AMPK activity, leading to lower luminescence.
Table 2: Dose-Response Data for a Hit Compound
| Compound Concentration (µM) | % Inhibition |
| 100 | 95.2% |
| 30 | 88.1% |
| 10 | 75.4% |
| 3 | 52.3% |
| 1 | 25.6% |
| 0.3 | 10.1% |
| 0.1 | 2.5% |
This data would be used to calculate an IC50 value for an inhibitor or an EC50 value for an activator.
Troubleshooting Guide
Q1: My positive control, this compound, is not showing increased AMPK activity (i.e., luminescence is not decreasing). What could be the problem?
A1: This issue can arise from several factors related to the unique mechanism of this compound:
-
Missing Assay Component: The standard in vitro kinase assay described above, using purified recombinant AMPK, will not show a direct effect from this compound. This compound's mechanism requires the presence of Fbxo48 and the proteasomal degradation machinery.[1][2] To observe the effect of this compound, you must use a cell-based assay format where this entire pathway is intact.
-
Cell Line Choice: Ensure you are using a cell line that expresses Fbxo48.[7]
-
Incorrect Assay Type: For a biochemical assay, a direct AMPK activator (like AICAR) should be used as a positive control for kinase activity. This compound is a positive control for the pathway, not the isolated enzyme.
Q2: I am seeing a high degree of variability between replicate wells. What are the common causes?
A2: High variability can compromise the reliability of your results. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent dispensing of reagents, especially small volumes of compounds or ATP, is a common culprit. Ensure pipettes are calibrated and use appropriate techniques.
-
Reagent Mixing: Inadequate mixing of reagents before or during addition to the plate can lead to concentration gradients.
-
Plate Edge Effects: Wells on the outer edges of the plate are more susceptible to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or ensure proper plate sealing and incubation.
-
Reagent Degradation: ATP is susceptible to degradation. Prepare fresh solutions and avoid repeated freeze-thaw cycles.
Q3: A large number of my test compounds are showing inhibition of AMPK. How can I identify false positives?
A3: False positives are common in high-throughput screening. Here are some causes and solutions:
-
Compound Interference with Luminescence: Some compounds can directly inhibit the luciferase enzyme in the Kinase-Glo® reagent, leading to a lower signal that is misinterpreted as high kinase activity (and thus a false positive for an activator, or a false negative for an inhibitor).[6] To check for this, run a counterscreen where the compounds are added directly to the ATP/Kinase-Glo® reagent mix without the kinase.
-
Compound Fluorescence: If using a fluorescence-based assay (e.g., TR-FRET), compounds that are themselves fluorescent can interfere with the signal.[6][8]
-
ATP Competitive Inhibitors: Many compounds inhibit kinases by competing with ATP.[8] If your goal is to find compounds with a mechanism like this compound, you will need to run secondary assays to rule out direct ATP-competitive AMPK inhibitors.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common assay issues.
Frequently Asked Questions (FAQs)
FAQ 1: What is an appropriate ATP concentration to use in my AMPK assay? The concentration of ATP is a critical parameter. For identifying ATP-competitive inhibitors, using an ATP concentration close to the Michaelis-Menten constant (Km) of the kinase for ATP is recommended.[9] However, to better mimic cellular conditions, some assays are performed with physiological ATP concentrations (e.g., 1 mM).[10] The choice depends on the screening goals. For a this compound-like screen, where the target is not the ATP-binding site, the ATP concentration is less critical for the primary mechanism but will still affect the overall kinase activity rate.
FAQ 2: How selective is this compound? Could my results be due to off-target effects? While this compound was designed as an Fbxo48 inhibitor, it's important to consider off-target effects for any chemical probe. A kinase screen of this compound against 51 kinases showed minimal direct inhibition of kinase activity, suggesting good selectivity in that context.[11][12] When characterizing a new hit compound from your screen, it is essential to perform a broad kinase selectivity profile to understand its specificity and potential off-target effects.[13]
FAQ 3: My compound appears to activate AMPK in my primary assay. What are the next steps to confirm it has a this compound-like mechanism? A primary hit only indicates an increase in AMPK activity. To confirm a this compound-like mechanism, you must perform several follow-up experiments:
-
Confirm Cellular Activity: Test the compound in a cell-based assay and measure the levels of pAMPKα and downstream markers like phosphorylated ACC (pACC) via Western blot or ELISA.[7]
-
Rule out Direct Activation: Test the compound against purified AMPK in a biochemical assay. A this compound-like compound should be inactive.
-
Test for Fbxo48 Interaction: Perform assays to see if your compound disrupts the interaction between Fbxo48 and pAMPKα, for instance, through co-immunoprecipitation.[1]
-
Assess pAMPKα Stability: Treat cells with a protein synthesis inhibitor like cycloheximide (B1669411) and measure the degradation rate of pAMPKα with and without your compound. A this compound-like compound will increase the stability of pAMPKα.[1][7]
FAQ 4: What are the different types of kinase assay formats, and why was a luminescence assay chosen for the protocol? There are numerous kinase assay formats, including radiometric assays (the "gold standard"), fluorescence-based assays (FP, FRET, TR-FRET), and luminescence-based assays.[14][15][16] Luminescence-based ATP consumption assays like Kinase-Glo® are popular for high-throughput screening (HTS) because they are homogenous ("add-and-read"), sensitive, and compatible with a wide range of kinases without needing specific antibodies or labeled substrates.[5][10] However, each format has its own advantages and disadvantages regarding cost, workflow complexity, and potential for compound interference.[16]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
addressing variability in cellular response to BC1618
Welcome to the technical support center for BC1618. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability in cellular responses observed during experiments with the Fbxo48 inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active small molecule that functions as a potent inhibitor of the F-box protein Fbxo48.[1] Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the phosphorylated (active) form of AMP-activated protein kinase α (pAMPKα) for ubiquitination and subsequent proteasomal degradation. By inhibiting Fbxo48, this compound prevents the degradation of pAMPKα, leading to its accumulation and enhanced AMPK-dependent signaling.[1] This augmented AMPK activity promotes downstream effects such as mitochondrial fission, autophagy, and improved hepatic insulin (B600854) sensitivity.[1]
Q2: I am observing significant variability in the cellular response to this compound across different cell lines. What could be the cause?
A2: Variability in cellular response to this compound is expected and can be attributed to several factors:
-
Differential Expression of Fbxo48 and AMPK Subunits: The expression levels of Fbxo48 and the various isoforms of AMPK subunits (α, β, γ) can differ significantly between cell lines.[2][3][4][5][6] Cell lines with higher endogenous levels of Fbxo48 may exhibit a more pronounced response to this compound. Conversely, cells with low Fbxo48 expression may show a blunted response. Similarly, the specific AMPK subunit isoforms expressed can influence the overall activity and regulation of the AMPK complex.[3][4]
-
Basal AMPK Activity: The baseline level of pAMPKα in a cell line can influence the magnitude of the response to this compound. Cells with high basal pAMPKα levels due to metabolic stress or genetic background may show a more robust effect.
-
Cellular Metabolism: The metabolic state of the cells, including nutrient availability and reliance on specific metabolic pathways, can impact AMPK signaling and, consequently, the effects of this compound.
Q3: My experimental results with this compound are inconsistent. What are some common causes of experimental variability?
A3: Inconsistent results can arise from several factors related to the handling of small molecule inhibitors.[7][8] Key areas to troubleshoot include:
-
Compound Stability and Solubility: Ensure that your this compound stock solutions are prepared and stored correctly. This compound is typically stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[7] Confirm the solubility of this compound in your cell culture medium at the working concentration to prevent precipitation.[9]
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions.[10] Variations in these parameters can alter the physiological state of the cells and their response to treatment.
-
Assay Performance: High variability between replicate wells can indicate issues with pipetting accuracy, reagent mixing, or edge effects in multi-well plates.[11][12]
Q4: I am not observing the expected increase in pAMPKα levels after this compound treatment. What should I troubleshoot?
A4: If you are not seeing the expected increase in pAMPKα, consider the following:
-
Treatment Conditions: Optimize the concentration and duration of this compound treatment. A dose-response and time-course experiment is recommended. For example, in BEAS-2B cells, an increase in pAMPKα has been observed with 0-2 µM this compound for 16 hours.[1]
-
Lysis Buffer Composition: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of AMPKα.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for pAMPKα and total AMPKα.
-
Western Blot Protocol: Optimize your western blot protocol for the detection of phosphorylated proteins, which may require specific buffer conditions or blocking reagents.
Q5: Are there any known resistance mechanisms to this compound?
A5: While specific resistance mechanisms to this compound have not been documented in the literature, potential mechanisms can be hypothesized based on its mode of action and general principles of drug resistance. These could include:
-
Downregulation of Fbxo48 Expression: Cells may acquire resistance by reducing the expression of the drug's target, Fbxo48.
-
Mutations in Fbxo48: Mutations in the Fbxo48 protein could prevent this compound from binding effectively.
-
Alterations in the AMPK Pathway: Changes in the expression or function of AMPK subunits or downstream signaling components could bypass the effects of this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.[8]
Troubleshooting Guides
Issue 1: High Variability in Cellular Viability Assays
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. Determine the solubility limit of this compound in your specific medium. Prepare fresh dilutions from a DMSO stock immediately before use. |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and follow a consistent seeding pattern to avoid edge effects. |
| Solvent Toxicity | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[8] Include a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound dose) in all experiments. |
Issue 2: Inconsistent pAMPKα Signal in Western Blots
| Possible Cause | Troubleshooting Steps |
| Suboptimal Lysis | Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor Protein Transfer | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage, especially for large or small proteins. |
| Ineffective Antibody Incubation | Use a reputable antibody validated for the detection of pAMPKα. Titrate the primary antibody concentration to find the optimal dilution. Incubate the primary antibody overnight at 4°C to enhance signal. |
| Low Abundance of pAMPKα | Increase the amount of protein loaded onto the gel.[13] Consider enriching for phosphorylated proteins using immunoprecipitation. |
Experimental Protocols
Protocol 1: Western Blot Analysis of pAMPKα and Total AMPKα
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-20% Tris-glycine polyacrylamide gel and run at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAMPKα (Thr172) and total AMPKα (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
Table 1: Factors Influencing Cellular Response to this compound
| Factor | Description | Potential Impact on this compound Response |
| Fbxo48 Expression | The abundance of the direct target of this compound. | Higher expression may lead to a more pronounced increase in pAMPKα. |
| AMPK Subunit Isoforms | Different isoforms of α, β, and γ subunits can form various AMPK complexes. | The specific complex composition can affect kinase activity and regulation.[3][4] |
| Basal pAMPKα Levels | The initial level of activated AMPK in the cells. | Cells with higher basal activation may exhibit a stronger downstream response. |
| Cellular Energy Status | Nutrient availability and metabolic stress can influence AMPK activity. | This compound may have a more significant effect under conditions of metabolic stress. |
| Drug Efflux Pump Activity | The presence of transporters that can remove this compound from the cell. | High efflux pump activity can reduce the effective intracellular concentration of this compound.[8] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gene - FBXO48 [maayanlab.cloud]
- 3. Frontiers | AMPKβ isoform expression patterns in various adipocyte models and in relation to body mass index [frontiersin.org]
- 4. Embryonic expression of AMPK γ subunits and the identification of a novel γ2 transcript variant in adult heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FBXO48 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. genecards.org [genecards.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Technical Support Center: Optimizing BC1618 Incubation for Maximal pAmpkα Activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for maximal phosphorylated AMP-activated protein kinase alpha (pAmpkα) activation when using the Fbxo48 inhibitor, BC1618.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in activating pAmpkα?
A1: this compound is an orally active inhibitor of the F-box protein Fbxo48.[1][2][3] Unlike many AMPK activators that work by increasing the phosphorylation of Ampkα, this compound's primary mechanism is to prevent the Fbxo48-mediated polyubiquitylation and subsequent proteasomal degradation of already phosphorylated Ampkα (pAmpkα).[2][4][5] This leads to an accumulation of active pAmpkα within the cell, thereby stimulating Ampk-dependent signaling.[4][5]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: Based on published data, a good starting point for concentration is in the range of 0.1-2 µM.[1] For incubation time, studies have reported effects at various time points, including 30 minutes, 6 hours, and 16 hours.[1][3][4] A time-course experiment is highly recommended to determine the optimal incubation time for your specific cell type and experimental conditions.
Q3: How does the potency of this compound compare to other common AMPK activators?
A3: this compound has been shown to be significantly more potent than metformin, with some reports suggesting it has over 1,000-fold enhanced activity in stimulating pAmpkα in cells.[1][2] Its potency in stimulating Ampk-dependent signaling has also been reported to greatly exceed that of AICAR.[4][5]
Q4: What are the downstream effects of pAmpkα activation by this compound?
A4: Increased pAmpkα activity due to this compound treatment has been shown to promote mitochondrial fission, facilitate autophagy, and improve hepatic insulin (B600854) sensitivity.[1][2][3][4] Specifically, it can lead to the phosphorylation of the mTORC1 associated protein Raptor, resulting in reduced pS6 levels, which is consistent with the known inhibitory effects of activated Ampk on mTOR.[2][4]
Troubleshooting Guide
Q: I am not observing a significant increase in pAmpkα levels after this compound treatment. What are the possible causes and solutions?
A: This issue can arise from several factors related to the experimental setup. Here's a step-by-step troubleshooting guide:
-
Inappropriate Incubation Time: The kinetics of pAmpkα accumulation can vary between cell types. A single, short incubation time may not be sufficient.
-
Solution: Perform a time-course experiment. We recommend starting with a broad range of time points (e.g., 30 minutes, 1 hour, 4 hours, 8 hours, 16 hours, 24 hours) to identify the optimal incubation period for your specific cells.
-
-
Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent.
-
Solution: Conduct a dose-response experiment. Test a range of concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM) to determine the optimal concentration for maximal pAmpkα activation in your experimental system.
-
-
Low Basal pAmpkα Levels: Since this compound acts by stabilizing existing pAmpkα, its effect will be less pronounced in cells with very low basal levels of Ampkα phosphorylation.
-
Solution: Consider co-treatment with a known AMPK activator that stimulates phosphorylation (e.g., a low dose of AICAR or metformin) to increase the initial pool of pAmpkα that this compound can then stabilize.
-
-
Issues with Western Blotting Technique: Detection of phosphorylated proteins requires specific optimization of the Western blot protocol.
-
Solution: Ensure you are using a blocking buffer that is compatible with phosphoprotein detection, such as Bovine Serum Albumin (BSA), and avoid milk-based blockers as they contain phosphoproteins that can increase background.[6][7] Also, make sure to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target protein.
-
Experimental Protocols
Protocol: Time-Course Experiment for Optimal this compound Incubation
This protocol outlines a typical Western blot experiment to determine the optimal incubation time of this compound for maximal pAmpkα activation.
-
Cell Culture and Plating:
-
Culture your cells of interest to approximately 80% confluency.
-
Seed an equal number of cells into multiple wells of a 6-well plate and allow them to adhere and grow overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in your cell culture medium to the desired final concentration (e.g., 1 µM).
-
Treat the cells for a range of time points (e.g., 0 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 16 hrs, 24 hrs). Include a vehicle control (DMSO) for the longest time point.
-
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for pAmpkα (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Ampkα or a housekeeping protein like β-actin or GAPDH.
-
Data Presentation
Table 1: Summary of Reported this compound Incubation Conditions and Effects
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human primary-like hepatocytes | 0.1-2 µM | 16 h | Dose- and time-dependent increases in pAmpkα and pACC protein levels | [1] |
| BEAS-2B cells | 0-2 µM | 16 h | Dose-dependent induction of pAmpkα and pACC protein levels | [1] |
| BEAS-2B cells | Not specified | 6 h | Increased pAmpkα levels (in Fbxo48 siRNA-treated cells) | [4] |
| 293T cells | 3 µM | 30 min | Used for thermal stability assay to show interaction with Fbxo48 | [3] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for time-course optimization.
Caption: Troubleshooting decision tree for pAmpkα detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
Technical Support Center: Troubleshooting the Efficacy of BC1618 in Fbxo48 Knockdown Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of BC1618 effect in Fbxo48 knockdown cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its relationship with Fbxo48?
A1: this compound is a small molecule inhibitor of the F-box protein Fbxo48.[1][2][3] Fbxo48 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the activated, phosphorylated form of AMP-activated protein kinase α (pAMPKα) for polyubiquitylation and subsequent degradation by the proteasome.[1][4][5][6] By inhibiting Fbxo48, this compound prevents the degradation of pAMPKα, leading to its accumulation and enhanced AMPK-dependent signaling.[1][2][3][4] This signaling cascade plays a crucial role in regulating cellular energy metabolism, promoting mitochondrial fission, and facilitating autophagy.[1][2][3][4]
Q2: I've knocked down Fbxo48 in my cells, but now this compound has no effect. Why is this expected?
A2: This is the expected outcome and serves as a crucial validation of this compound's specificity. Since this compound's primary function is to inhibit Fbxo48, the absence of Fbxo48 protein in knockdown cells means there is no target for this compound to act upon.[1] In Fbxo48 knockdown cells, pAMPKα levels are often basally elevated because its primary degradation pathway has been removed.[1] Therefore, the addition of this compound will not cause a further increase in pAMPKα levels.[1]
Q3: How can I confirm that my Fbxo48 knockdown was successful?
A3: Successful knockdown of Fbxo48 should be confirmed at both the mRNA and protein levels. A significant reduction in Fbxo48 mRNA can be quantified using quantitative real-time PCR (qRT-PCR), and a corresponding decrease in Fbxo48 protein levels should be verified by Western blotting. It is recommended to test multiple siRNA sequences to ensure the observed phenotype is not due to off-target effects.[7]
Q4: What are the expected results of this compound treatment on pAMPKα levels in wild-type versus Fbxo48 knockdown cells?
A4: In wild-type cells, this compound treatment should lead to a dose-dependent increase in pAMPKα protein levels. In contrast, in Fbxo48 knockdown cells, pAMPKα levels will likely be elevated at baseline compared to wild-type cells and will not significantly increase further with this compound treatment.
Troubleshooting Guides
Problem: No observable effect of this compound on downstream AMPK signaling pathways (e.g., no change in cell viability, mitochondrial dynamics, or autophagy) in Fbxo48 knockdown cells.
This is the anticipated result. The lack of effect validates that this compound's mechanism of action is dependent on the presence of Fbxo48. If you are designing an experiment to demonstrate the specificity of this compound, this is a key control.
Problem: I am not seeing the expected basal increase in pAMPKα levels in my Fbxo48 knockdown cells.
If your Fbxo48 knockdown is confirmed, but you do not observe an increase in basal pAMPKα levels, consider the following possibilities:
-
Cell Line Specific Effects: The regulation of pAMPKα may be different in your specific cell line, with other degradation pathways compensating for the loss of Fbxo48.
-
Experimental Conditions: The basal activity of AMPK might be low in your culture conditions. Consider treating cells with an AMPK activator like AICAR or metformin (B114582) as a positive control to ensure the pathway is responsive.
Problem: My this compound treatment is causing unexpected effects in Fbxo48 knockdown cells.
If this compound is producing an effect in cells that lack its intended target, this could suggest off-target effects. To investigate this:
-
Perform a Dose-Response Analysis: Determine if the unexpected effect is observed at concentrations significantly higher than the reported effective dose for Fbxo48 inhibition.
-
Kinase Profiling: A broader kinase screen can help identify if this compound is interacting with other kinases in the cell.[1]
-
Control Compound: Use a structurally related but inactive analog of this compound as a negative control to ensure the observed phenotype is specific to the active compound.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on pAMPKα Levels
| Cell Type | This compound Concentration (µM) | Relative pAMPKα Level (Fold Change vs. Untreated WT) |
| Wild-Type | 0 (Untreated) | 1.0 |
| Wild-Type | 0.1 | 1.8 |
| Wild-Type | 1.0 | 4.5 |
| Wild-Type | 10.0 | 4.8 |
| Fbxo48 KD | 0 (Untreated) | 3.5 |
| Fbxo48 KD | 0.1 | 3.6 |
| Fbxo48 KD | 1.0 | 3.7 |
| Fbxo48 KD | 10.0 | 3.8 |
Table 2: Hypothetical Cell Viability (MTT Assay) in Response to Glucose Deprivation
| Cell Type | Treatment | Relative Cell Viability (%) |
| Wild-Type | Control (Normal Glucose) | 100 |
| Wild-Type | Glucose Deprivation | 65 |
| Wild-Type | Glucose Deprivation + this compound (1µM) | 85 |
| Fbxo48 KD | Control (Normal Glucose) | 100 |
| Fbxo48 KD | Glucose Deprivation | 82 |
| Fbxo48 KD | Glucose Deprivation + this compound (1µM) | 83 |
Experimental Protocols
siRNA-Mediated Knockdown of Fbxo48
Materials:
-
siRNA targeting Fbxo48 (and non-targeting control siRNA)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
Cell culture medium and plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the Fbxo48 siRNA (or non-targeting control) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal time should be determined empirically.
-
Validation: Harvest cells to validate knockdown efficiency by qRT-PCR and Western blotting.
MTT Cell Viability Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat them with this compound and/or other experimental conditions.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[10][11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a plate reader.[10]
-
Data Analysis: Subtract the background absorbance from all readings and express the results as a percentage of the control (untreated) cells.
Co-Immunoprecipitation (Co-IP) of Fbxo48 and pAMPKα
Materials:
-
Co-IP lysis/wash buffer
-
Antibody against Fbxo48 (for immunoprecipitation)
-
Antibody against pAMPKα (for Western blotting)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Elution buffer
-
Protease and phosphatase inhibitors
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.[12][13][14]
-
Pre-clearing (Optional): Incubate the cell lysate with beads/resin to reduce non-specific binding.[12]
-
Immunoprecipitation: Add the anti-Fbxo48 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[15]
-
Immune Complex Capture: Add Protein A/G beads/resin to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads/resin and wash several times with Co-IP wash buffer to remove non-specifically bound proteins.[13][15]
-
Elution: Elute the protein complexes from the beads/resin using an elution buffer.[13]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-pAMPKα antibody to detect the interaction.
Visualizations
Caption: Mechanism of action of this compound in the Fbxo48-pAMPKα signaling pathway.
Caption: Troubleshooting workflow for lack of this compound effect in Fbxo48 knockdown cells.
Caption: Experimental workflow for Co-Immunoprecipitation of Fbxo48 and pAMPKα.
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Gene - FBXO48 [maayanlab.cloud]
- 7. benchchem.com [benchchem.com]
- 8. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 9. thermofisher.com [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Long-Term Toxicity Studies of BC1618 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Fbxo48 inhibitor, BC1618. The information is designed to address specific issues that may be encountered during long-term toxicity studies in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active inhibitor of the F-box protein Fbxo48. By inhibiting Fbxo48, this compound prevents the polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAmpkα).[1][2][3][4][5][6][7] This leads to an increase in the cellular levels of active pAmpkα, which in turn stimulates AMPK-dependent signaling pathways.[1][2][3][4][5][6][7] This enhanced signaling promotes mitochondrial fission, facilitates autophagy, and improves hepatic insulin (B600854) sensitivity.[1][2][3]
Q2: What is the reported long-term toxicity profile of this compound in mice?
A2: In a three-month study, this compound was reported to be well-tolerated in C57BL/6 mice when administered in drinking water at doses of 15 and 30 mg/kg/day, exhibiting no obvious toxicity. Tissue histology and clinical markers of toxicity, including creatinine, lactate (B86563) dehydrogenase (LDH), alanine (B10760859) aminotransferase (ALT), and creatine (B1669601) kinase, were not altered compared to the vehicle control group.
Q3: Are there any known off-target effects of this compound?
A3: Currently, information regarding the comprehensive off-target effects of this compound is not extensively detailed in publicly available literature. Further toxicokinetic and off-targeting evaluations are under investigation.
Q4: What is the oral bioavailability of this compound in mice?
A4: this compound has demonstrated excellent oral bioavailability in mice. Following an oral dose of 20 mg/kg, it reached a peak plasma concentration of 2,000 ng/mL within 30 minutes, with 500 ng/mL still present in the plasma at 4 hours.
Troubleshooting Guides
This section provides guidance on common issues that may arise during long-term in vivo studies with this compound.
Issue 1: Unexpected Animal Mortality or Severe Adverse Events
-
Possible Cause: While this compound has been shown to be well-tolerated, individual animal responses, underlying health conditions, or experimental errors could lead to adverse events.
-
Troubleshooting Steps:
-
Immediate Necropsy: Perform a thorough necropsy on any deceased animals to identify potential causes of death.
-
Dose Verification: Re-verify the concentration of this compound in the drinking water or administered formulation to rule out dosing errors.
-
Animal Health Monitoring: Intensify the monitoring of the remaining animals for any clinical signs of toxicity.
-
Vehicle Control Check: Ensure that the vehicle used for administration is not causing any unforeseen toxicity.
-
Issue 2: Significant Body Weight Differences Between Groups
-
Possible Cause: Changes in body weight can be an early indicator of toxicity or altered metabolism.
-
Troubleshooting Steps:
-
Food and Water Intake Monitoring: Quantify daily food and water consumption to determine if the weight change is due to altered intake.
-
Metabolic Cage Studies: Consider placing a subset of animals in metabolic cages to assess energy expenditure and nutrient absorption.
-
Dose Adjustment: If significant, dose-dependent weight loss is observed, consider reducing the dose for future cohorts.
-
Issue 3: Elevated Liver or Kidney Biomarkers
-
Possible Cause: Elevations in serum biomarkers such as ALT, AST, creatinine, or BUN could indicate organ toxicity.
-
Troubleshooting Steps:
-
Histopathology: Prioritize and expedite the histopathological examination of the liver and kidneys from affected animals.
-
Dose-Response Analysis: Determine if the biomarker elevation is dose-dependent.
-
Mechanism Investigation: If toxicity is confirmed, further studies may be needed to understand the underlying mechanism (e.g., direct cytotoxicity vs. metabolic effects).
-
Data Presentation
Table 1: Summary of Hematological and Serum Chemistry Data from a 3-Month Mouse Toxicity Study of this compound (Illustrative Data)
| Parameter | Vehicle Control (Mean ± SD) | This compound (15 mg/kg/day) (Mean ± SD) | This compound (30 mg/kg/day) (Mean ± SD) |
| Hematology | |||
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 8.7 ± 1.5 | 8.9 ± 1.3 |
| Red Blood Cells (x10⁶/µL) | 9.2 ± 0.8 | 9.1 ± 0.9 | 9.3 ± 0.7 |
| Hemoglobin (g/dL) | 14.5 ± 1.1 | 14.3 ± 1.3 | 14.6 ± 1.0 |
| Platelets (x10³/µL) | 850 ± 150 | 870 ± 160 | 860 ± 140 |
| Serum Chemistry | |||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 37 ± 9 | 36 ± 7 |
| Aspartate Aminotransferase (AST) (U/L) | 50 ± 10 | 52 ± 11 | 51 ± 9 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 22 ± 4 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |
| Lactate Dehydrogenase (LDH) (U/L) | 250 ± 50 | 260 ± 55 | 255 ± 52 |
| Creatine Kinase (CK) (U/L) | 150 ± 40 | 155 ± 45 | 160 ± 42 |
Table 2: Summary of Organ Weight Data from a 3-Month Mouse Toxicity Study of this compound (Illustrative Data)
| Organ | Vehicle Control (g, Mean ± SD) | This compound (15 mg/kg/day) (g, Mean ± SD) | This compound (30 mg/kg/day) (g, Mean ± SD) |
| Liver | 1.25 ± 0.15 | 1.27 ± 0.16 | 1.26 ± 0.14 |
| Kidneys (both) | 0.35 ± 0.05 | 0.36 ± 0.06 | 0.35 ± 0.05 |
| Spleen | 0.10 ± 0.02 | 0.11 ± 0.03 | 0.10 ± 0.02 |
| Heart | 0.15 ± 0.03 | 0.15 ± 0.04 | 0.16 ± 0.03 |
| Lungs | 0.20 ± 0.04 | 0.21 ± 0.05 | 0.20 ± 0.04 |
Experimental Protocols
3-Month Toxicity Study in Mice
-
Animal Model: C57BL/6 mice, 8 weeks of age at the start of the study.
-
Groups:
-
Group 1: Vehicle control (drinking water).
-
Group 2: this compound at 15 mg/kg/day in drinking water.
-
Group 3: this compound at 30 mg/kg/day in drinking water.
-
-
Administration: Ad libitum in drinking water. The concentration of this compound in the water is adjusted weekly based on the average body weight and water consumption of each group.
-
Duration: 90 days.
-
Parameters Monitored:
-
Daily: Clinical observations for signs of toxicity.
-
Weekly: Body weight and food/water consumption.
-
At termination (Day 91): Blood collection for hematology and serum chemistry analysis. Necropsy and organ weight measurement. Tissue collection for histopathology.
-
Histopathology Protocol
-
Tissue Collection: At necropsy, collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) and any gross lesions.
-
Fixation: Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate tissues through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist examines the slides for any histopathological changes.
Serum Biomarker Analysis
-
Sample Collection: Collect blood via cardiac puncture at the time of euthanasia into serum separator tubes.
-
Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.
-
Analysis: Analyze serum samples for key liver and kidney function markers (ALT, AST, BUN, creatinine, LDH, CK) using a validated automated clinical chemistry analyzer.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a 3-month toxicity study.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance. | Sigma-Aldrich [sigmaaldrich.com]
BC1618 Metabolic Stability: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the metabolic stability of the Fbxo48 inhibitor, BC1618, in human versus mouse hepatocytes. This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of available data.
Frequently Asked Questions (FAQs)
Q1: What is the general metabolic stability of this compound in hepatocytes?
A1: In vitro studies have demonstrated that this compound is metabolically stable in both human and mouse hepatocytes. This suggests that the compound is not rapidly broken down by liver enzymes in either species, a favorable characteristic for a potential therapeutic agent.[1]
Q2: Are there significant differences in the metabolic stability of this compound between human and mouse hepatocytes?
Q3: What is the mechanism of action of this compound?
A3: this compound is an inhibitor of the F-box protein Fbxo48. By inhibiting Fbxo48, this compound prevents the polyubiquitylation and subsequent proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAMPKα). This leads to an increase in the cellular levels and activity of pAMPKα, a central regulator of metabolism.[1]
Q4: What are the downstream effects of this compound's mechanism of action?
A4: By stabilizing pAMPKα, this compound promotes several downstream cellular processes, including mitochondrial fission and autophagy. These effects contribute to improved hepatic insulin (B600854) sensitivity, as demonstrated in high-fat diet-induced obese mice.[1]
Troubleshooting Guide for Hepatocyte Stability Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors when adding the compound or stopping the reaction.- Edge effects in the incubation plate. | - Ensure thorough mixing of the hepatocyte suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| Compound appears unstable in control (no-hepatocyte) wells | - Chemical instability of this compound in the incubation buffer.- Adsorption of the compound to the plate plastic. | - Assess the stability of this compound in the incubation medium over the time course of the experiment.- Consider using low-binding plates. |
| No significant compound depletion observed, even with positive controls | - Poor viability or metabolic activity of hepatocytes.- Incorrect concentration of cofactors (e.g., NADPH).- Analytical method not sensitive enough. | - Check hepatocyte viability using trypan blue exclusion before and after the experiment.- Ensure cofactors are added at the correct concentration and are not degraded.- Optimize the LC-MS/MS method for this compound detection. |
| Faster than expected metabolism in both human and mouse hepatocytes | - Contamination of hepatocyte culture.- Higher than intended incubation temperature. | - Use aseptic techniques and check for signs of contamination.- Verify the incubator temperature with a calibrated thermometer. |
Data on Metabolic Stability of this compound
The primary research indicates that this compound is metabolically stable. The following table summarizes the expected outcome based on the published statement.
| Species | Hepatocyte Stability | Key Parameters (Illustrative) |
| Human | High | Half-life (t1/2): > 120 minIntrinsic Clearance (CLint): Low |
| Mouse | High | Half-life (t1/2): > 120 minIntrinsic Clearance (CLint): Low |
Note: The illustrative key parameters are based on the qualitative description of high stability from the source publication.[1] Actual values would be determined from the slope of the natural log of the percent remaining compound versus time.
Experimental Protocols
Hepatocyte Stability Assay for this compound
This protocol is based on the methods described in the primary literature for assessing the metabolic stability of this compound.[1]
1. Materials and Reagents:
-
Cryopreserved human and mouse hepatocytes
-
Hepatocyte plating and incubation medium
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Positive control compounds (e.g., a rapidly metabolized compound)
-
96-well collagen-coated plates
-
Acetonitrile (B52724) with an internal standard (for reaction termination and sample analysis)
-
LC-MS/MS system
2. Experimental Procedure:
-
Thaw and Plate Hepatocytes: Thaw cryopreserved hepatocytes according to the supplier's instructions. Determine cell viability and density. Seed the hepatocytes in a 96-well collagen-coated plate at a density of approximately 0.5 x 106 cells/mL. Allow the cells to attach for several hours.
-
Prepare Compound Working Solution: Dilute the this compound stock solution in incubation medium to the final desired concentration (e.g., 1 µM). The final DMSO concentration should be ≤ 0.1%.
-
Initiate the Metabolic Reaction: Remove the plating medium from the hepatocytes and add the pre-warmed incubation medium containing this compound.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard to the wells.
-
Sample Processing: After the final time point, seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining of this compound versus time.
-
Determine the elimination rate constant (k) from the negative of the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / cell number).
Visualizations
Caption: Workflow for Hepatocyte Stability Assay.
Caption: this compound Signaling Pathway.
References
challenges in oral bioavailability of BC1618 formulations
Welcome to the technical support center for BC1618 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on formulation strategies for the Fbxo48 inhibitor, this compound. While preclinical data indicates that this compound has excellent oral bioavailability, this guide addresses potential challenges and offers troubleshooting advice to maintain its favorable pharmacokinetic profile during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its oral bioavailability?
A1: this compound is an orally active inhibitor of the F-box protein Fbxo48.[1][2][3][4] By inhibiting Fbxo48, this compound prevents the degradation of phosphorylated AMP-activated protein kinase (pAmpkα), a central regulator of cellular energy metabolism.[1][2][3][5] This leads to sustained Ampk signaling, which promotes mitochondrial fission, facilitates autophagy, and improves hepatic insulin (B600854) sensitivity.[1][2][4][5] The molecule was designed for oral activity and has demonstrated excellent bioavailability in preclinical mouse models, with rapid absorption and high plasma concentrations.[1][6]
Q2: The literature states this compound has "excellent oral bioavailability." What potential challenges should I still be aware of during formulation development?
A2: While this compound itself has favorable absorption characteristics, challenges can arise from the formulation and manufacturing process. These can include:
-
Poor solubility or dissolution of the formulation: Even a highly permeable drug won't be absorbed if it doesn't dissolve in the gastrointestinal fluids.[7][8][9] The choice of excipients is critical.
-
Excipient incompatibility: Interactions between this compound and excipients could lead to degradation of the active pharmaceutical ingredient (API) or hinder its release.
-
Variable pharmacokinetics: Inconsistent manufacturing processes can lead to batch-to-batch variability in drug release, affecting the consistency of in vivo performance.
-
Food effects: The presence of food can alter the gastrointestinal environment, potentially impacting the dissolution and absorption of the formulated drug product.[3][10][11]
Q3: How might food intake affect the oral absorption of my this compound formulation?
A3: Food intake can trigger a range of physiological changes that may affect drug absorption, including:
-
Delayed gastric emptying
-
Changes in gastric and intestinal pH
-
Increased bile secretion
For a highly permeable and soluble compound like this compound, these effects might be minimal. However, a high-fat meal could potentially enhance the solubilization of a lipophilic drug, or conversely, delay the absorption of other drugs.[11][12] Food effect studies are recommended during clinical development to understand the impact of food on the final formulation.
Q4: What are the key physicochemical properties of this compound that I should consider in my formulation strategy?
A4: While specific data on the physicochemical properties of this compound are not extensively published in the provided search results, as a small molecule kinase inhibitor, it is likely to have characteristics that influence its formulation.[13] Key properties to characterize would be its aqueous solubility at different pH values, pKa, logP, and solid-state properties (e.g., crystallinity, polymorphism). These will guide the selection of appropriate excipients and the manufacturing process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low in vitro dissolution rate | Inappropriate excipient selection (e.g., poor wetting, insufficient disintegration).Incorrect manufacturing process (e.g., overly compressed tablets).API particle size is too large. | Screen different classes of excipients (e.g., superdisintegrants, surfactants).Optimize the manufacturing process parameters.Consider particle size reduction techniques like micronization.[7] |
| High variability in plasma concentrations in animal studies | Inconsistent formulation performance.Intraindividual physiological variability.[2] | Ensure a robust and reproducible manufacturing process for the formulation.Increase the number of subjects in preclinical studies to account for biological variability. |
| Evidence of API degradation in the formulation | Chemical incompatibility with an excipient.Sensitivity to light, moisture, or heat. | Conduct formal drug-excipient compatibility studies using techniques like DSC and FTIR.[14]Perform forced degradation studies to understand the degradation pathways and implement appropriate protective measures (e.g., packaging, storage conditions). |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the release of this compound from a formulated dosage form.
Methodology:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.
-
Dissolution Medium: Use physiologically relevant media, such as simulated gastric fluid (SGF, pH 1.2) for 30 minutes, followed by simulated intestinal fluid (SIF, pH 6.8). The volume is typically 900 mL.
-
Temperature: Maintain the temperature at 37 ± 0.5 °C.
-
Paddle Speed: A typical speed is 50 or 75 RPM.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analysis: Analyze the samples for this compound concentration using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of a this compound formulation.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until they form a confluent monolayer.
-
Formulation Preparation: Prepare a solution or suspension of the this compound formulation in a transport medium.
-
Permeability Measurement:
-
For apical to basolateral (A-B) permeability, add the formulation to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral to apical (B-A) permeability, add the drug to the basolateral side and measure its appearance on the apical side. This helps to identify active efflux.
-
-
Analysis: Quantify the concentration of this compound in the receiver compartment at different time points using a sensitive analytical method like LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. A high Papp value in the A-B direction is indicative of good permeability.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Oral formulation development workflow.
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraindividual Pharmacokinetic Variability: Focus on Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-Analysis of Food Effect on Oral Absorption of Efflux Transporter Substrate Drugs: Does Delayed Gastric Emptying Influence Drug Transport Kinetics? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 6. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharm-int.com [pharm-int.com]
- 8. altusformulation.com [altusformulation.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The impact of food on drug absorption — Drug Delivery and Disposition [gbiomed.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. Knowledge Gaps in the Pharmacokinetics of Therapeutic Proteins in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
BC1618 vs. Metformin: A Comparative Guide to AMPK Activation Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BC1618 and metformin (B114582), two compounds known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. While both substances ultimately lead to increased AMPK activity, their underlying mechanisms and potency differ significantly. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the use of these compounds in their studies.
Mechanism of Action: A Tale of Two Pathways
Metformin, a widely prescribed anti-diabetic drug, activates AMPK primarily by inducing a state of cellular energy stress.[1][2][3] It inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio.[2][3] This elevated AMP level allosterically activates AMPK and promotes its phosphorylation at Threonine 172 by upstream kinases, such as Liver Kinase B1 (LKB1).[1][4][5]
In contrast, the novel compound this compound employs a more direct and distinct mechanism to enhance AMPK signaling.[6][7][8] It acts as a potent inhibitor of the F-box protein Fbxo48, an E3 ubiquitin ligase subunit.[7][8] Fbxo48 specifically targets the activated, phosphorylated form of the AMPKα subunit (pAMPKα) for polyubiquitination and subsequent proteasomal degradation.[7][8] By inhibiting Fbxo48, this compound prevents the degradation of active pAMPKα, thereby prolonging its signaling activity within the cell.[5][7][8] This mechanism does not directly stimulate the activation of AMPK but rather preserves its active state.[7][8]
Signaling Pathway Overview
The following diagram illustrates the distinct mechanisms by which metformin and this compound lead to increased AMPK activity and downstream signaling.
Potency Comparison
Experimental evidence consistently demonstrates that this compound is significantly more potent in augmenting AMPK signaling than metformin. While metformin requires concentrations in the micromolar to millimolar range to elicit a significant effect, this compound has been shown to be effective at much lower concentrations.[1][7]
| Compound | Reported Potency | Reference |
| This compound | Over 1,000-fold more potent than metformin in stimulating pAMPKα in cells.[7] | Liu, Y., et al. (2021). A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin (B600854) resistance. |
| Metformin | Requires concentrations from 50 µM to 2 mM to significantly activate AMPK in hepatocytes, depending on incubation time.[1] | Zhou, G., et al. (2001). Role of AMP-activated protein kinase in mechanism of metformin action. |
Experimental Protocols
The following are summaries of methodologies used in key studies to determine the AMPK activation potency of this compound and metformin.
In-Cell ELISA for pAMPKα Levels (this compound)
-
Objective: To quantify the increase in phosphorylated AMPKα (pAMPKα) protein levels following treatment with this compound.
-
Cell Line: Human primary-like hepatocytes.
-
Methodology:
-
Cells are seeded in microplates and cultured to confluence.
-
Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration.
-
Post-treatment, cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody specific for pAMPKα (Thr172).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
A colorimetric substrate is introduced, and the absorbance is measured to quantify the levels of pAMPKα.
-
-
Reference: This protocol is based on the description of an in-cell enzyme-linked immunosorbent assay (ELISA) used to assess the potency of this compound.[7]
Immunoprecipitation and Kinase Assay (Metformin)
-
Objective: To measure the enzymatic activity of AMPK following metformin treatment.
-
Cell Line: Primary rat hepatocytes.
-
Methodology:
-
Hepatocytes are treated with various concentrations of metformin (e.g., 10 µM to 2 mM) for different time points (e.g., 1 to 39 hours).[1]
-
Cells are lysed, and the protein concentration is determined.
-
AMPK is immunoprecipitated from the cell lysates using antibodies specific to the AMPKα1 and AMPKα2 subunits.
-
The immunoprecipitated AMPK is incubated with a synthetic peptide substrate (e.g., "SAMS" peptide) and [γ-³²P]ATP.
-
The amount of ³²P incorporated into the substrate peptide is measured to determine AMPK activity.
-
-
Reference: This protocol is adapted from the methodology described for determining metformin-mediated AMPK activation in hepatocytes.[1][9]
Experimental Workflow
The diagram below outlines a general workflow for comparing the potency of AMPK activators like this compound and metformin.
Conclusion
This compound represents a novel and highly potent agent for augmenting AMPK signaling, operating through a mechanism distinct from that of metformin. Its ability to inhibit the degradation of active pAMPKα makes it a valuable tool for research into the sustained activation of this critical metabolic regulator. For researchers requiring robust and potent activation of the AMPK pathway, this compound presents a compelling alternative to metformin, with an efficacy reported to be over a thousand times greater in cellular models.[7] The choice between these compounds will ultimately depend on the specific experimental goals, required potency, and the desired mechanism of action.
References
- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of BC1618 and AICAR on AMPK Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent activators of AMP-activated protein kinase (AMPK), BC1618 and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR). We will delve into their distinct mechanisms of action, comparative efficacy based on experimental data, and detailed protocols for key assays to evaluate their effects on AMPK signaling.
At a Glance: this compound vs. AICAR
| Feature | This compound | AICAR |
| Mechanism of Action | Inhibitor of F-box only protein 48 (Fbxo48), preventing the proteasomal degradation of phosphorylated (active) AMPKα.[1][2] | Cell-permeable adenosine (B11128) analog, converted intracellularly to ZMP, an AMP mimetic that allosterically activates AMPK.[3] |
| Potency | Significantly more potent than AICAR. A precursor to this compound at 4 µM showed greater AMPK activation than 250 µM of AICAR.[1] | Less potent, with an EC50 of approximately 500 µM for AMPK activation in isolated hepatocytes. |
| Effect on Total AMPK | Preserves the cellular levels of phosphorylated AMPKα without reducing total AMPK protein.[1] | Can lead to a reduction in total AMPK protein levels with prolonged treatment.[1] |
| Downstream Effects | Promotes mitochondrial fission, facilitates autophagy, and improves hepatic insulin (B600854) sensitivity.[1][2][4] | Stimulates glucose uptake and fatty acid oxidation.[5] Can have AMPK-independent effects.[3] |
| Oral Bioavailability | Excellent oral bioavailability in preclinical models.[4] | Used extensively in in vivo studies, typically administered via injection.[5][6] |
Delving Deeper: Mechanisms of Action
The fundamental difference between this compound and AICAR lies in how they achieve AMPK activation. AICAR employs a direct, allosteric activation mechanism, while this compound utilizes a novel, indirect approach that enhances the stability of the activated enzyme.
AICAR: As an AMP analog, ZMP (the active form of AICAR) binds to the γ-subunit of the AMPK heterotrimer. This binding mimics the effect of high AMP levels, which occur during times of cellular energy stress. This allosteric activation leads to a conformational change that enhances AMPK kinase activity.[3]
This compound: This compound takes a unique approach by targeting the degradation pathway of activated AMPK. The E3 ubiquitin ligase Fbxo48 specifically recognizes and targets phosphorylated AMPKα (pAMPKα) for ubiquitination and subsequent degradation by the proteasome. This compound inhibits Fbxo48, thereby preventing the breakdown of active pAMPKα. This leads to a sustained accumulation of activated AMPK and a prolonged downstream signaling cascade.[1][2][7]
Visualizing the Signaling Pathways
Caption: Comparative signaling pathways of AICAR and this compound in activating AMPK.
Quantitative Comparison of AMPK Activation
The following table summarizes the quantitative data on the potency of this compound and AICAR in activating AMPK, as determined by the phosphorylation of AMPKα and its downstream substrate, acetyl-CoA carboxylase (ACC).
| Compound | Concentration | Target Cell Line | Assay | Key Findings | Reference |
| This compound | 0-2 µM | BEAS-2B | Western Blot | Dose-dependent increase in pAMPKα and pACC levels. | [4] |
| This compound | 1 µM | Not Specified | Co-IP | Effectively disrupts the interaction between Fbxo48 and pAMPKα. | [4][8] |
| This compound | Not specified | Not specified | In-cell ELISA | Significantly better potency than its precursor BC1583. | [4] |
| BC1583 (this compound precursor) | 4 µM | Not specified | Not specified | Exceeded the effects of 250 µM of AICAR. | [1] |
| AICAR | ~500 µM | Isolated hepatocytes | Kinase Assay | EC50 for AMPK kinase activity. | |
| AICAR | 0.5 mM | Rat epididymal adipocytes | Western Blot | Significant increase in AMPK activation after 15 hours. | [6] |
Experimental Protocols
Western Blot Analysis of AMPK and ACC Phosphorylation
This protocol is for the detection of phosphorylated AMPKα (Thr172) and phosphorylated ACC (Ser79) in cell lysates following treatment with this compound or AICAR.
a. Cell Culture and Treatment:
-
Plate cells (e.g., BEAS-2B, HepaRG) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.1-2 µM) or AICAR (e.g., 0.5-2 mM) for the specified duration (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
b. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAMPKα (Thr172), total AMPKα, pACC (Ser79), and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Caption: A typical workflow for Western blot analysis.
In-Cell ELISA for pAMPKα Quantification
This high-throughput method allows for the quantification of pAMPKα directly in cultured cells.
a. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat cells with a range of concentrations of this compound and AICAR.
b. Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash wells with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
c. Immunodetection:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against pAMPKα (Thr172) overnight at 4°C.
-
Wash wells.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash wells.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
Confocal Microscopy for Mitochondrial Fission
This protocol visualizes changes in mitochondrial morphology indicative of fission.
a. Cell Culture and Staining:
-
Grow cells on glass-bottom dishes.
-
Treat cells with this compound or a vehicle control.
-
Incubate cells with MitoTracker Red CMXRos (e.g., 100 nM) for 30 minutes at 37°C to stain mitochondria.
b. Imaging:
-
Wash cells with fresh pre-warmed media.
-
Image cells using a confocal microscope with appropriate laser excitation and emission filters for the MitoTracker dye.
-
Acquire z-stacks to capture the three-dimensional mitochondrial network.
c. Analysis:
-
Analyze mitochondrial morphology in the captured images. An increase in fragmented, punctate mitochondria and a decrease in elongated, tubular networks are indicative of increased mitochondrial fission.
Western Blot for Autophagy Marker LC3-II
An increase in the ratio of LC3-II to LC3-I is a hallmark of autophagy induction.
a. Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control. To assess autophagic flux, a parallel set of cells can be co-treated with a lysosomal inhibitor like bafilomycin A1.
-
Lyse cells as described in the Western blot protocol above.
b. Western Blotting:
-
Perform SDS-PAGE and Western blotting as described previously.
-
Use a primary antibody that detects both LC3-I and LC3-II.
-
Quantify the band intensities for both LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio to assess the level of autophagy.
Conclusion
This compound and AICAR represent two distinct classes of AMPK activators with different mechanisms of action and potencies. AICAR, the well-established AMP mimetic, directly activates AMPK but with lower potency and the potential for off-target effects. In contrast, this compound is a highly potent, novel inhibitor of the E3 ligase Fbxo48 that enhances AMPK signaling by preventing the degradation of its activated form. This unique mechanism of this compound leads to a more sustained activation of AMPK and has shown promising downstream effects on mitochondrial dynamics and autophagy in preclinical studies. The choice between these two compounds for research or therapeutic development will depend on the specific application, the desired potency, and the targeted signaling outcome. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and compare the effects of these and other AMPK modulators.
References
- 1. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. sm.unife.it [sm.unife.it]
- 7. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytomotorslab.com [cytomotorslab.com]
Unveiling the Potency of BC1618: A Comparative Analysis Across Cell Lines
A deep dive into the experimental data reveals the superior potency of BC1618, a novel Fbxo48 inhibitor, in modulating the AMPK signaling pathway compared to conventional alternatives like metformin (B114582) and AICAR. This guide provides a comprehensive cross-validation of this compound's effects in different cell lines, offering researchers, scientists, and drug development professionals a critical overview of its performance, supported by experimental data and detailed protocols.
This compound is an orally active compound that stimulates AMP-activated protein kinase (AMPK)-dependent signaling.[1][2] Its mechanism of action involves inhibiting the F-box protein Fbxo48, which is responsible for targeting the activated, phosphorylated form of AMPKα (pAMPKα) for degradation.[3] By preventing this degradation, this compound effectively increases the cellular levels of pAMPKα, a central regulator of metabolism.[1] This mode of action contrasts with other AMPK activators like metformin and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), which stimulate AMPK activation through different mechanisms.[3][4]
The enhanced stability of pAMPKα following this compound treatment leads to a cascade of downstream effects, including the promotion of mitochondrial fission, facilitation of autophagy, and improved hepatic insulin (B600854) sensitivity.[2][3][5] Experimental evidence consistently demonstrates that this compound exhibits significantly greater potency in stimulating AMPK signaling than both metformin and AICAR.[6][3]
Performance Comparison in Key Cell Lines
The effects of this compound have been predominantly studied in the human bronchial epithelial cell line BEAS-2B and in human primary-like hepatocytes (HepaRG), providing valuable insights into its activity in both respiratory and metabolic contexts.
Quantitative Data Summary
| Cell Line | Compound | Concentration | Incubation Time | Key Effect | Reference |
| BEAS-2B | This compound | 0-2 µM | 16 h | Dose-dependently induced pAMPKα and pACC protein levels. | [1] |
| This compound | 10 µM | 5 h | Increased mitochondrial fission. | [6] | |
| Human primary-like hepatocytes (HepaRG) | This compound | 0.1-2 µM | 16 h | Dose- and time-dependent increases in pAMPKα and pACC protein levels. | [1][6] |
| Comparison | This compound vs. Metformin | Not specified | Not specified | This compound displays more than a 1,000-fold enhanced activity to stimulate pAMPKα in cells compared with Metformin. | [1][2] |
| This compound vs. AICAR | Not specified | Not specified | The potency of this compound in stimulating Ampk-dependent signaling greatly exceeds that of AICAR. | [6][3] |
Visualizing the Mechanism and Workflow
To better understand the molecular interactions and experimental procedures, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of this compound.
Western Blot Analysis for pAMPKα and pACC
-
Cell Culture and Treatment:
-
Seed BEAS-2B or HepaRG cells in 6-well plates and allow them to adhere.
-
Starve the cells in a suitable medium if required by the specific experiment (e.g., glucose-free DMEM).
-
Treat the cells with varying concentrations of this compound (e.g., 0-2 µM), metformin, or AICAR for the desired incubation period (e.g., 16 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAMPKα, total AMPKα, pACC, total ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mitochondrial Fission Assay
-
Cell Culture and Treatment:
-
Seed BEAS-2B cells on glass coverslips in a 12-well plate.
-
Treat the cells with this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for the specified time (e.g., 5 hours).[6]
-
-
Mitochondrial Staining:
-
Incubate the cells with a mitochondrial fluorescent probe, such as MitoTracker Green FM, at a final concentration of 100-200 nM for 30-60 minutes at 37°C.
-
-
Fixation and Mounting:
-
Wash the cells with warm PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Confocal Microscopy:
-
Visualize the mitochondrial morphology using a confocal microscope.
-
Acquire images from multiple fields for each experimental condition.
-
Analyze the images to assess the degree of mitochondrial fragmentation (fission). Fragmented mitochondria will appear as small, punctate structures, while fused mitochondria will form an interconnected network.
-
These protocols provide a foundational framework for the cross-validation of this compound's effects. Researchers are encouraged to adapt these methodologies to their specific experimental needs and cell lines of interest. The presented data and protocols underscore the potential of this compound as a potent and selective modulator of the AMPK pathway, warranting further investigation in various therapeutic areas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Fbxo48 inhibitor prevents pAMPKα degradation and ameliorates insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BC1618 and Existing Therapies in Enhancing Insulin Sensitivity
For Immediate Release to the Scientific Community
This guide provides a detailed comparison of the novel Fbxo48 inhibitor, BC1618, with established insulin-sensitizing drugs, metformin (B114582) and thiazolidinediones (TZDs). The following analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, mechanisms of action, and supporting experimental data.
Executive Summary
This compound is a novel, orally active compound that has demonstrated significant potential in improving insulin (B600854) sensitivity. It operates through a unique mechanism by inhibiting the Fbxo48 protein, which leads to the preservation of activated AMP-activated protein kinase (pAMPKα).[1][2] This action enhances downstream signaling pathways that improve hepatic insulin sensitivity. In preclinical studies involving high-fat diet-induced obese mice, this compound has shown a marked improvement in whole-body insulin sensitivity, primarily by suppressing hepatic glucose production.[1] Notably, in vitro studies have indicated that this compound's potency in stimulating AMPK-dependent signaling is over 1,000-fold greater than that of metformin.[3][4]
Metformin, a biguanide, is a first-line therapy for type 2 diabetes that primarily acts by activating AMPK, leading to reduced hepatic glucose production and increased glucose uptake in peripheral tissues.[5][6] Thiazolidinediones, such as pioglitazone (B448) and rosiglitazone, are potent insulin sensitizers that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), mainly in adipose tissue, to enhance insulin action.[7][8]
This guide will delve into the comparative efficacy of these compounds, presenting available quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from studies on this compound, metformin, and thiazolidinediones in high-fat diet-induced obese mouse models. It is important to note that these data are collated from separate studies and are not from direct head-to-head trials, which may result in variations due to different experimental conditions.
Table 1: Hyperinsulinemic-Euglycemic Clamp Studies
| Drug | Animal Model | Dosage | Duration | Glucose Infusion Rate (GIR) | % Suppression of Hepatic Glucose Production (HGP) | Reference |
| This compound | High-Fat Diet-Induced Obese Mice | 20 mg/kg (oral) | Acute Dosing | Significantly increased vs. vehicle | Significantly increased vs. vehicle | [1] |
| Metformin | High-Fat Diet-Induced Obese Mice | 50 mg/kg/day (in drinking water) | 10 weeks | Data not available in a comparable format | Data not available in a comparable format | [2] |
| Rosiglitazone | High-Fat Diet-Induced Obese Mice | 30 mg/kg/day | 14 days | Significantly augmented vs. vehicle | Significantly augmented vs. vehicle | [3] |
| Pioglitazone | ob/ob Mice | 10 mg/kg/day | 14 days | Significantly improved vs. untreated | Significantly decreased glucose production | [9] |
Table 2: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
| Drug | Animal Model | Dosage | Duration | % Change in HOMA-IR | Reference |
| This compound | High-Fat Diet-Induced Obese Mice | 20 mg/kg (oral) | Acute Dosing | Data not available | [1] |
| Metformin | High-Fat Diet-Induced Obese Mice | Not specified | Not specified | Significantly decreased vs. HFD group | [1] |
| Pioglitazone | Offspring of obese mice | 40 mg/kg/day (oral gavage) | 2 weeks | Significantly lowered in males | [5] |
| Rosiglitazone | High-Fat/High-Sucrose Diet-Fed Mice | 10 mg/kg/day | 8 weeks | Improved 10,12 CLA–mediated insulin resistance | [10] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms through which this compound, metformin, and thiazolidinediones improve insulin sensitivity are depicted in the following signaling pathway diagrams.
Experimental Protocols
A detailed understanding of the methodologies employed in the cited studies is crucial for the critical evaluation of the presented data.
Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard technique for assessing insulin sensitivity in vivo. The general protocol used in the studies with conscious, unrestrained mice is as follows:
-
Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and the carotid artery (for blood sampling) several days prior to the clamp study to allow for recovery.
-
Fasting: Mice are typically fasted overnight before the experiment.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is administered to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of human insulin is initiated to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).
-
Blood Sampling: Arterial blood samples are taken at regular intervals to monitor blood glucose levels and make necessary adjustments to the glucose infusion rate.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. The suppression of endogenous glucose production (an indicator of hepatic insulin sensitivity) and stimulation of whole-body glucose disappearance are calculated using the tracer data.
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
HOMA-IR is a method used to quantify insulin resistance from fasting plasma glucose and insulin levels. It is calculated using the following formula:
HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5
Conclusion
This compound represents a promising new therapeutic agent for improving insulin sensitivity with a novel mechanism of action centered on the stabilization of pAMPKα. Preclinical data suggests a potent effect on hepatic insulin sensitivity. While direct comparative efficacy studies with metformin and thiazolidinediones are yet to be conducted, the available evidence indicates that this compound has the potential to be a highly effective insulin-sensitizing agent. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative efficacy and safety profile of this compound in the management of insulin resistance and type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Metformin targets intestinal immune system signaling pathways in a high-fat diet-induced mouse model of obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Pioglitazone therapy in mouse offspring exposed to maternal obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metformin Alleviates Steatohepatitis in Diet-Induced Obese Mice in a SIRT1-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioglitazone Inhibits Periprostatic White Adipose Tissue Inflammation in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pioglitazone ameliorates insulin resistance and diabetes by both adiponectin-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rosiglitazone Improves Insulin Resistance Mediated by 10,12 Conjugated Linoleic Acid in a Male Mouse Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide to BC1618 in the Treatment of Non-alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel Fbxo48 inhibitor, BC1618, with other therapeutic agents in preclinical models of Non-alcoholic Fatty Liver Disease (NAFLD). The information presented is based on available experimental data to assist researchers in evaluating its potential for NAFLD treatment.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor of the F-box only protein 48 (Fbxo48), an E3 ubiquitin ligase subunit. By inhibiting Fbxo48, this compound prevents the proteasomal degradation of phosphorylated AMP-activated protein kinase α (pAMPKα). This stabilization of active AMPKα enhances downstream signaling pathways that are crucial for metabolic regulation, suggesting a therapeutic potential in metabolic diseases like NAFLD.[1]
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of this compound involves the modulation of the AMPK signaling cascade. The following diagram illustrates the proposed pathway.
Caption: this compound inhibits Fbxo48, leading to the stabilization of active pAMPKα and improved metabolic regulation.
Preclinical Models of NAFLD: An Overview
Preclinical evaluation of NAFLD therapies predominantly utilizes rodent models that recapitulate key features of the human disease, such as steatosis, inflammation, and fibrosis. High-fat diet (HFD) models in mice are frequently employed to induce obesity, insulin (B600854) resistance, and hepatic steatosis, mimicking the common etiology of NAFLD in humans.[2] Other models, such as those involving methionine and choline-deficient (MCD) diets or genetic modifications, are also used to study specific aspects of NAFLD progression.[3]
Experimental Workflow: Typical HFD Mouse Model Study
The following diagram outlines a standard experimental workflow for evaluating a therapeutic candidate in a high-fat diet-induced NAFLD mouse model.
Caption: A typical experimental workflow for preclinical NAFLD studies in a high-fat diet mouse model.
Comparative Efficacy of this compound and Alternative Agents
This section compares the preclinical efficacy of this compound with established or investigational drugs for NAFLD: Metformin, Pioglitazone, and Elafibranor (B1671153). The data is compiled from studies using high-fat diet or other relevant NAFLD mouse models.
Table 1: Effects on Hepatic Steatosis and Liver Injury
| Compound | Preclinical Model | Treatment Duration | Key Findings on Steatosis & Liver Injury | Citation(s) |
| This compound | High-Fat Diet (HFD)-induced obese mice | 3 months | Improved hepatic insulin sensitivity. Data on direct markers of steatosis and liver injury from this specific study are not detailed, but improved insulin sensitivity is a key upstream regulator. | [1] |
| Metformin | HFD-induced obese mice | 4 weeks | Significantly reduced body weight and fat mass. Improved glucose tolerance and insulin sensitivity. Ameliorated hepatosteatosis. | [2][4] |
| Pioglitazone | HFD-fed mice | 10 weeks | Reduced liver weight and plasma ALT levels. Attenuated hepatic inflammation and fibrosis, though did not significantly reduce hepatic triglyceride concentration in one study. | [1][5] |
| Elafibranor | High-fat, high-cholesterol, cholic acid diet with cyclodextrin | 2 weeks | Markedly reduced liver lipids and NAFLD activity score (steatosis, inflammation, and fibrosis). | [6][7] |
Table 2: Effects on Hepatic Inflammation and Fibrosis
| Compound | Preclinical Model | Treatment Duration | Key Findings on Inflammation & Fibrosis | Citation(s) |
| This compound | HFD-induced obese mice | 3 months | While direct anti-inflammatory or anti-fibrotic data is not the primary focus of the initial study, AMPK activation is known to have anti-inflammatory effects. | [1] |
| Metformin | HFD-fed rats | 8 weeks | Attenuated inflammatory cell infiltration, steatosis, hepatocyte necrosis, collagen deposition, and fibrosis in the liver. | [8] |
| Pioglitazone | PEMT-deficient mice on HFD | 10 weeks | Reduced mRNA levels of inflammatory markers (TNFα, CD68, CD11c) and markers of fibrosis. | [1] |
| Elafibranor | DIO-NASH and ob/ob-NASH mice | 8 weeks | Reduced histopathological scores of hepatic inflammation and fibrosis severity. | [9][10] |
Detailed Experimental Protocols
This compound Study Protocol
-
Animal Model: C57BL/6J mice on a high-fat diet (60% kcal from fat) for 3 months to induce obesity and insulin resistance.[1]
-
Dosing: this compound administered in drinking water at concentrations of 15 and 30 mg/kg/day.[9]
-
Key Assessments: Glucose tolerance tests, insulin tolerance tests, and analysis of hepatic insulin signaling pathways.[1]
Metformin Study Protocol
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) for 12 weeks.[2]
-
Dosing: Metformin administered in drinking water at a dose of 200–250 mg/kg/day for 4 weeks.[2]
-
Key Assessments: Body weight, fasting blood glucose, intraperitoneal glucose tolerance test (IPGTT), intraperitoneal insulin tolerance test (IPITT), and histological analysis of the liver.[2]
Pioglitazone Study Protocol
-
Animal Model: Phosphatidylethanolamine N-methyltransferase-deficient (Pemt−/−) mice fed a high-fat diet (HFD) for 10 weeks.[1]
-
Dosing: Pioglitazone incorporated into the HFD at 20 mg·kg−1·day−1.[1]
-
Key Assessments: Body weight, body composition, plasma alanine (B10760859) transaminase (ALT) levels, liver histology (H&E and Sirius Red staining), and gene expression analysis of inflammatory and fibrotic markers.[1]
Elafibranor Study Protocol
-
Animal Model: Male wild-type C57BL/6J mice (DIO-NASH) fed a diet high in trans-fat (40%), fructose (B13574) (20%), and cholesterol (2%) for 30 weeks.[9][10]
-
Dosing: Elafibranor administered orally at 30 mg/kg, once daily for eight weeks.[9][10]
-
Key Assessments: Liver biopsy for NAFLD activity score (NAS) and fibrosis staging, quantitative liver histology for fat, galectin-3, and collagen 1a1.[9][10]
Conclusion
This compound presents a novel mechanism of action for the treatment of NAFLD by targeting the Fbxo48/AMPK axis. Preclinical data demonstrates its ability to improve hepatic insulin sensitivity, a key driver of NAFLD pathogenesis. When compared to other agents like metformin, pioglitazone, and elafibranor, which have shown efficacy in reducing steatosis, inflammation, and fibrosis in various preclinical models, this compound's unique mode of action warrants further investigation. Head-to-head comparative studies in standardized preclinical models are necessary to fully elucidate the relative efficacy and therapeutic potential of this compound for the treatment of NAFLD and its progression to NASH.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Metformin Alleviates Steatohepatitis in Diet-Induced Obese Mice in a SIRT1-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Effects of Pioglitazone on Nonalcoholic Fatty Liver Disease in the Absence of Constitutive Androstane Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 3-week nonalcoholic steatohepatitis mouse model shows elafibranor benefits on hepatic inflammation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A 3‐week nonalcoholic steatohepatitis mouse model shows elafibranor benefits on hepatic inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin treatment reverses high fat diet- induced non-alcoholic fatty liver diseases and dyslipidemia by stimulating multiple antioxidant and anti-inflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Phosphoproteomics of BC1618-Treated Cells: A Head-to-Head Analysis
For Immediate Release
A recent study has provided a detailed look into the molecular mechanisms of BC1618, an orally active inhibitor of the F-box protein Fbxo48, revealing significant alterations in the phosphoproteome of treated cells. This comparison guide synthesizes the key findings, presenting a comparative analysis of the phosphoproteomic changes in human bronchial epithelial (BEAS-2B) cells upon treatment with this compound versus a vehicle control. The data underscores the compound's potent and specific effects on the AMP-activated protein kinase (AMPK) signaling pathway and its downstream targets.
This compound stimulates AMPK-dependent signaling by preventing the proteasomal degradation of phosphorylated and activated AMPKα (pAMPKα).[1][2] This mechanism of action positions this compound as a promising therapeutic candidate for metabolic diseases, with a potency reported to be over 1,000-fold greater than the commonly used anti-diabetic drug, metformin.[1][3] The comparative phosphoproteomic analysis of BEAS-2B cells treated with this compound provides a comprehensive dataset of 4,772 phosphosites across 1,724 proteins, offering unprecedented insight into the compound's cellular impact.[2]
Quantitative Phosphoproteomic Data
The following table summarizes the key differentially phosphorylated proteins in BEAS-2B cells following treatment with this compound, as identified in the pivotal study by Liu et al. (2021). The data highlights proteins with significant changes in phosphorylation status, indicative of the profound impact of this compound on cellular signaling cascades.
| Protein | Gene | Phosphosite | Log2 Fold Change (this compound/Vehicle) | Regulation |
| AMP-activated protein kinase catalytic subunit alpha-1 | PRKAA1 | Multiple | Increased | Upregulated |
| Acetyl-CoA carboxylase 1 | ACACA | Ser80 | Increased | Upregulated |
| Raptor | RPTOR | Ser792 | Increased | Upregulated |
| ULK1 | ULK1 | Ser556 | Increased | Upregulated |
| Beclin-1 | BECN1 | Ser90 | Increased | Upregulated |
| Mitochondrial fission factor | MFF | Ser146 | Increased | Upregulated |
| Eukaryotic translation initiation factor 4E-binding protein 1 | EIF4EBP1 | Multiple | Decreased | Downregulated |
| Ribosomal protein S6 | RPS6 | Multiple | Decreased | Downregulated |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols employed in the comparative phosphoproteomic analysis of this compound-treated cells.
Cell Culture and Treatment
BEAS-2B cells were cultured under standard conditions. For the phosphoproteomic analysis, cells were treated with either this compound (typically at a concentration of 1-3 µM) or a vehicle control (DMSO) for a specified duration (e.g., 16 hours) to induce changes in protein phosphorylation.[1][2]
Protein Extraction and Digestion
Following treatment, cells were harvested and lysed. The protein concentration in the lysates was determined, and equal amounts of protein from each condition were taken for further processing. Proteins were denatured, reduced, and alkylated, followed by enzymatic digestion, typically with trypsin, to generate peptides.
Phosphopeptide Enrichment
To specifically analyze phosphorylated peptides, an enrichment step is performed. Titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) are common methods used to selectively capture phosphopeptides from the complex peptide mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
The enriched phosphopeptides were separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, allowing for the identification of the peptide sequence and the precise localization of the phosphorylation site.
Data Analysis
The raw mass spectrometry data was processed using specialized software to identify and quantify the phosphopeptides. The relative abundance of each phosphopeptide in the this compound-treated sample was compared to the vehicle-treated control to determine the fold change in phosphorylation. Statistical analysis was performed to identify phosphosites with significant changes in abundance.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the experimental workflow for the comparative phosphoproteomics study.
Caption: this compound inhibits Fbxo48, leading to increased pAMPKα levels and downstream effects.
Caption: Experimental workflow for comparative phosphoproteomics of this compound-treated cells.
Conclusion
The comparative phosphoproteomic analysis of this compound-treated cells provides robust, quantitative data on the compound's mechanism of action. By specifically inhibiting the Fbxo48-mediated degradation of pAMPKα, this compound potently activates AMPK signaling, leading to widespread changes in the phosphorylation status of downstream proteins involved in critical cellular processes such as autophagy, mitochondrial dynamics, and metabolism. This detailed molecular snapshot offers a valuable resource for researchers and drug development professionals, supporting the further investigation of this compound and other Fbxo48 inhibitors as potential therapeutics for metabolic and other diseases.
References
Independent Verification of BC1618's Effect on mTORC1 Signaling: A Comparative Guide
This guide provides an objective comparison of the novel Fbxo48 inhibitor, BC1618, with other established modulators of the mTORC1 signaling pathway. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of this compound's mechanism and efficacy.
Introduction to this compound and the mTORC1 Signaling Pathway
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a critical regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.[1][2] Its downstream effectors include the S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which together control protein synthesis.[3] Dysregulation of the mTORC1 pathway is implicated in numerous diseases, including cancer and metabolic disorders like diabetes.[4]
This compound is a novel, orally active compound that indirectly inhibits mTORC1 signaling. It functions by inhibiting the Fbxo48 protein, an E3 ligase subunit that targets activated, phosphorylated AMP-activated protein kinase (p-AMPKα) for proteasomal degradation.[5] By preventing the degradation of p-AMPKα, this compound effectively increases AMPK activity.[6] Activated AMPK is a known negative regulator of mTORC1, thus providing a unique mechanism for modulating this pathway.[1]
Mechanism of Action: this compound vs. Alternatives
This compound's indirect approach to mTORC1 inhibition through AMPK activation distinguishes it from other well-known mTORC1 modulators. This guide compares this compound with three major classes of compounds: other AMPK activators, allosteric mTORC1 inhibitors (rapalogs), and ATP-competitive mTOR kinase inhibitors.
-
AMPK Activators (e.g., Metformin (B114582), AICAR): These compounds, like this compound, increase AMPK activity. Metformin is widely used in the treatment of type 2 diabetes and is believed to activate AMPK by increasing the cellular AMP/ATP ratio.[4][5] AICAR is an adenosine (B11128) analog that mimics AMP, thereby allosterically activating AMPK.[6]
-
Allosteric mTORC1 Inhibitors (e.g., Rapamycin): Rapamycin and its analogs (rapalogs) form a complex with the FKBP12 protein. This complex then binds to the FRB domain of mTOR, allosterically inhibiting mTORC1 activity.[6][7] This inhibition is often incomplete, particularly for the phosphorylation of 4E-BP1.[8]
-
ATP-Competitive mTOR Kinase Inhibitors (e.g., Torin-1, AZD8055): These second-generation inhibitors target the kinase domain of mTOR directly, competing with ATP. This mechanism allows them to inhibit both mTORC1 and mTORC2 complexes, leading to a more complete suppression of downstream signaling compared to rapalogs.[9]
Below is a diagram illustrating the points of intervention for these different classes of compounds within the mTORC1 signaling pathway.
Caption: mTORC1 signaling pathway and points of inhibitor intervention.
Comparative Performance Data
The efficacy of mTORC1 signaling inhibitors is typically assessed by measuring the phosphorylation status of downstream targets like S6K1 (at Thr389), its substrate S6 ribosomal protein (at Ser240/244), and 4E-BP1 (at multiple sites such as Thr37/46).[5][8] A decrease in the phosphorylation of these markers indicates inhibition of mTORC1 activity. The following table summarizes experimental data from various studies.
Note: The data below is compiled from different studies and experimental systems. Direct comparison of absolute values should be made with caution. The primary purpose is to illustrate the mechanism and relative effects.
| Compound | Mechanism of Action | Cell Type / System | Concentration | Effect on mTORC1 Signaling Readouts | Reference |
| This compound | Fbxo48 Inhibitor (AMPK Activator) | BEAS-2B cells | 0.1-2 µM | Induces phosphorylation of Raptor, reduces p-S6 levels.[6][7] | [6][7] |
| Metformin | AMPK Activator | Mouse Liver | 250 mg/kg | Strongly inhibits phosphorylation of S6K1, S6, and 4E-BP1.[5] | [5] |
| 4T1 cells | 20-50 mM | Decreased phosphorylation of 4E-BP1 (Thr37/46) in a dose- and time-dependent manner.[10] | [10] | ||
| Rapamycin | Allosteric mTORC1 Inhibitor | Various cell lines | 20-100 nM | Potently inhibits p-S6K and p-S6; has a modest or transient effect on p-4E-BP1.[6][8] | [6][8] |
| Torin-1 | ATP-Competitive mTOR Kinase Inhibitor | Mouse Pheochromocytoma Cells | 250 nM | More effective than rapamycin at blocking cell proliferation by inhibiting both mTORC1 and mTORC2.[9] | [9] |
| PP242 | ATP-Competitive mTOR Kinase Inhibitor | Various cell lines | 100 nM - 2.5 µM | Fully inhibits phosphorylation of S6K, S6, and 4E-BP1 (at T36/45, S65).[8] | [8] |
Experimental Protocols
To independently verify the effects of this compound and compare it to other compounds, a standard Western blot analysis is the most common method. An in-cell ELISA can also be employed for higher throughput screening.
General Experimental Workflow
The diagram below outlines a typical workflow for assessing the impact of a compound on mTORC1 signaling.
Caption: General workflow for analyzing mTORC1 signaling inhibition.
Detailed Protocol: Western Blot for Phosphorylated S6K1 and 4E-BP1
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, BEAS-2B, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency.
-
For experiments involving stimulation, serum-starve the cells for 4-16 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or alternative compounds (e.g., Metformin 10 mM, Rapamycin 100 nM, Torin-1 250 nM) for the desired time (e.g., 1, 6, or 16 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Phospho-S6K1 (Thr389)
-
Total S6K1
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Actin or Tubulin (as a loading control)
-
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Conclusion
This compound presents a unique, indirect mechanism for inhibiting mTORC1 signaling by stabilizing activated p-AMPKα. This contrasts with the direct allosteric inhibition by rapalogs and the ATP-competitive inhibition by newer kinase inhibitors. Experimental data confirms that this compound reduces the phosphorylation of downstream mTORC1 targets like S6, consistent with its proposed mechanism.[6] For researchers seeking to verify these effects, a comparative Western blot analysis against compounds like metformin and rapamycin would provide a clear picture of its relative potency and mechanism in a specific cellular context. The provided protocols offer a standardized framework for conducting such validation studies.
References
- 1. Inhibition of mTORC1 through ATF4-induced REDD1 and Sestrin2 expression by Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
- 5. Metformin inhibits hepatic mTORC1 signaling via dose-dependent mechanisms involving AMPK and the TSC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibitors of mTORC1 Activate 4EBP1 and Suppress Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human mTOR(Mammalian Target of Rapamycin) ELISA Kit - Elabscience® [elabscience.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Windows of BC1618 and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the therapeutic windows of the novel Fbxo48 inhibitor, BC1618, and the widely prescribed anti-diabetic agent, metformin (B114582). The information is supported by available preclinical and clinical experimental data to assist in the assessment of their potential therapeutic applications.
Executive Summary
This compound is a novel, orally active small molecule that demonstrates a significantly wider therapeutic window in preclinical models compared to metformin. It operates through a distinct mechanism of action, inhibiting the F-box protein Fbxo48, which leads to the stabilization of phosphorylated AMP-activated protein kinase (pAMPKα). This results in potent stimulation of AMPK-dependent signaling. In contrast, metformin's mechanism is more complex, involving both AMPK-dependent and independent pathways, primarily initiated by the inhibition of mitochondrial complex I. Preclinical data indicates that this compound is over 1,000-fold more potent than metformin in stimulating pAMPKα and exhibits an excellent safety profile with no observed toxicity at chronic doses in mice. Metformin, while effective, has a narrower therapeutic window, with a well-documented risk of lactic acidosis at supratherapeutic concentrations.
Data Presentation
The following tables summarize the quantitative data available for this compound and metformin, facilitating a direct comparison of their therapeutic windows.
Table 1: In Vitro Efficacy and Potency
| Compound | Mechanism of Action | Target Cell Line | Effective Concentration | Potency Comparison |
| This compound | Fbxo48 Inhibitor | BEAS-2B cells, Human primary-like hepatocytes | 0.1 - 2 µM | >1,000-fold more potent than metformin in stimulating pAMPKα |
| Metformin | Mitochondrial Complex I Inhibitor (primary) | Various cell lines | 50 - 100 µM (therapeutic range for AMPK activation) | Baseline for comparison |
Table 2: Preclinical In Vivo Efficacy and Safety
| Compound | Animal Model | Effective Dose | Pharmacokinetic Profile (20 mg/kg oral) | Safety/Toxicity |
| This compound | C57BL/6 mice | 2, 10, 15, 30 mg/kg | Peak plasma concentration: 2,000 ng/mL within 0.5h | No obvious toxicity observed with 15 and 30 mg/kg/day in drinking water for 3 months. |
| Metformin | Rats | 50 - 100 mg/kg (hepatic exposure similar to 1g in humans) | - | ≥ 250 mg/kg results in > 1 mM hepatic exposure; ≥ 900 mg/kg/day associated with morbidity/mortality. |
Table 3: Clinical Therapeutic and Toxic Concentrations (Metformin)
| Parameter | Concentration Range | Notes |
| Therapeutic Plasma Concentration | Generally < 1.5 µg/mL (< 11.6 µM); steady-state | Does not typically exceed 5 µg/mL (38.7 µM) even at maximum doses. |
| Toxic Plasma Concentration | > 5 µg/mL (> 38.7 µM) | Associated with an increased risk of lactic acidosis. |
| Lethal Dose (reported) | Intake of 35 g | Can lead to fatal lactic acidosis. |
Note: Clinical data for this compound is not yet available as it is in the preclinical stage of development.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and metformin.
In Vivo Assessment of Insulin (B600854) Sensitivity: Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing in vivo insulin sensitivity.
-
Animal Preparation: Mice undergo surgical catheterization of the jugular vein (for infusions) and carotid artery (for blood sampling) and are allowed to recover for 5-7 days.
-
Fasting: Mice are fasted for 5-6 hours prior to the clamp procedure.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is administered for 90-120 minutes to measure basal glucose turnover. A blood sample is taken at the end of this period.
-
Clamp Period: A continuous infusion of human insulin is initiated. Blood glucose levels are monitored every 10 minutes, and a variable infusion of 20% glucose is adjusted to maintain euglycemia (blood glucose at basal levels).
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.
Assessment of Mitochondrial Fission
Mitochondrial dynamics are evaluated using fluorescence microscopy.
-
Cell Culture and Staining: Cells (e.g., BEAS-2B) are cultured and then stained with a mitochondria-specific fluorescent dye, such as MitoTracker Green FM (100 nM for 25 minutes).
-
Treatment: Cells are treated with either DMSO (vehicle) or this compound at the desired concentration and duration.
-
Imaging: Live-cell imaging is performed using a confocal microscope. Z-stacks of images are acquired to visualize the three-dimensional mitochondrial network.
-
Analysis: Mitochondrial morphology is quantified. An increase in the number of smaller, fragmented mitochondria is indicative of induced mitochondrial fission.
Assessment of Autophagy (Autophagic Flux)
Autophagic flux is a dynamic process and is assessed by monitoring the turnover of autophagy-related proteins.
-
Cell Culture and Treatment: Cells are treated with the compound of interest (this compound or metformin) in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine).
-
Western Blotting: Cell lysates are collected, and protein concentrations are determined. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against LC3 and p62.
-
Analysis: The conversion of LC3-I to LC3-II (lipidated form) and the degradation of p62 are markers of autophagy. An accumulation of LC3-II and p62 in the presence of a lysosomal inhibitor, compared to its absence, indicates an increase in autophagic flux.
Mandatory Visualization
Signaling Pathways
Safety Operating Guide
Proper Disposal of BC1618: A Step-by-Step Guide for Laboratory Professionals
Ann Arbor, MI - For researchers, scientists, and drug development professionals utilizing the Fbxo48 inhibitor BC1618, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. While the Safety Data Sheet (SDS) for this compound (CAS Number: 2222094-18-8) does not classify the substance as hazardous under the Globally Harmonized System (GHS), established best practices for chemical waste management dictate a cautious approach.[1] This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a chemical waste product, managed through an institution's official hazardous waste program. This ensures the highest level of safety and compliance with local, state, and federal regulations.
-
Waste Identification and Collection :
-
Do not dispose of this compound in standard trash or down the drain.
-
Collect all solid this compound waste, including any contaminated materials such as weighing paper or pipette tips, in a designated and compatible waste container. The container should be clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's guidelines.
-
-
Container Labeling :
-
The waste container must be accurately labeled with the full chemical name: "this compound" and its CAS Number: "2222094-18-8".
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is away from general work areas and is regularly inspected for any signs of leakage or degradation of the container.
-
-
Disposal Request :
-
Once the waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department or equivalent.
-
Follow all institutional procedures for the transfer and handover of the waste to authorized personnel.
-
Quantitative Data Summary
Currently, there is no specific quantitative data available regarding concentration limits for various disposal methods of this compound. The standard and most prudent approach is the complete removal and disposal of the compound through a certified hazardous waste management service, regardless of concentration.
| Parameter | Value |
| CAS Number | 2222094-18-8 |
| Physical State | Solid |
| GHS Hazard Classification | Not Classified |
| Recommended Disposal Method | Institutional Hazardous Waste Program |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure research environment and maintaining compliance with all applicable regulations.
References
Personal protective equipment for handling BC1618
For researchers, scientists, and drug development professionals engaged in studies involving BC1618, a comprehensive understanding of safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this research chemical. This compound is an inhibitor of the F-box only protein 48 (FBXO48) and is intended for research use only.[1][2] It is not for human or veterinary use.[2]
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Chemical Name | 1-[bis(phenylmethyl)amino]-3-[4-(trifluoromethyl)phenoxy]-2-propanol |
| CAS Number | 2222094-18-8 |
| Molecular Formula | C₂₄H₂₄F₃NO₂ |
| Formula Weight | 415.5 g/mol |
| Purity | ≥98% |
| Formulation | A solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[3][4][5]
| PPE Category | Specific Requirements |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical for the safe handling of this compound in a laboratory setting.
1. Preparation and Pre-Handling Check:
- Before handling, thoroughly read and understand the Safety Data Sheet (SDS).[3][5]
- Ensure that a designated and properly ventilated workspace, preferably a chemical fume hood, is available.[4][5]
- Verify that all required PPE is clean, in good condition, and readily accessible.
- Locate the nearest eyewash station and safety shower and confirm they are operational.
2. Handling the Solid Compound:
- When weighing the solid compound, use a chemical-resistant spatula and weigh it on a tared weigh boat within a chemical fume hood or on a bench with adequate local exhaust ventilation.
- Avoid creating dust. If dust is generated, use appropriate respiratory protection.
- Close the container tightly immediately after use to prevent contamination and exposure.
3. Solution Preparation:
- When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
- As this compound is soluble in DMSO, use appropriate chemical-resistant gloves and eye protection.
- Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Experimental Use:
- Conduct all experimental procedures involving this compound within a chemical fume hood or other contained system to minimize inhalation exposure.
- Avoid direct contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
- Do not eat, drink, or smoke in the laboratory where this compound is handled.
Disposal Plan
Proper disposal of this compound and its waste is essential to protect personnel and the environment.
1. Waste Segregation:
- Segregate all this compound waste from general laboratory waste.
- This includes unused solid compound, solutions, contaminated consumables (e.g., pipette tips, gloves, weigh boats), and empty containers.
2. Waste Collection and Labeling:
- Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and chemical-resistant waste containers.
- The label should include "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Chemical Irritant").
3. Disposal Procedure:
- Dispose of this compound waste through your institution's hazardous waste management program.
- Follow all local, state, and federal regulations for chemical waste disposal.[6]
- Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site. |
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for handling this compound, from preparation to disposal, emphasizing the integration of safety protocols at each step.
References
- 1. This compound|CAS 2222094-18-8|DC Chemicals [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. researchchemshub.com [researchchemshub.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
